Technical Documentation Center

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
  • CAS: 2219376-55-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a substituted piperidine, it belongs to a class of compounds that are prevalent in a vast array of natural products and synthetic drugs. The unique trifunctional nature of this molecule—possessing a secondary amine, a tertiary alcohol, and a methyl ester at the same stereocenter—makes it a versatile and valuable building block for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with mechanistic insights, and its potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is essential for its effective use in synthesis and drug design. Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 2219376-55-1[1][2]
Molecular Formula C₇H₁₄ClNO₃[2]
Molecular Weight 195.64 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in water and polar organic solvents like methanol and ethanolInferred from structure

Synthesis and Mechanistic Insights

A potential synthetic approach is the Strecker synthesis of an α-amino acid, followed by esterification and deprotection. A more direct and plausible route, however, involves the formation of a cyanohydrin from an N-protected 3-piperidone, followed by hydrolysis, esterification, and deprotection/salt formation.

A detailed synthetic protocol for a closely related analog, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, involves the reaction of 1-benzyl-3-piperidone hydrochloride with potassium cyanide to form the corresponding cyanohydrin. This is followed by hydrolysis of the nitrile to a carboxylic acid.[3]

Adapting this, a proposed synthesis for the target molecule is as follows:

Proposed Synthetic Workflow

Synthetic Workflow A N-Boc-3-piperidone B N-Boc-3-hydroxy-3-cyanopiperidine A->B KCN, H+ C N-Boc-3-hydroxy-3-carboxypiperidine B->C Acid or Base Hydrolysis D Methyl N-Boc-3-hydroxypiperidine-3-carboxylate C->D CH3OH, H+ (e.g., SOCl2) E Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride D->E HCl in ether or dioxane

Caption: Proposed synthetic workflow for Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-hydroxy-3-cyanopiperidine

To a stirred solution of N-Boc-3-piperidone in a suitable solvent such as a mixture of tetrahydrofuran and water, potassium cyanide is added at a low temperature (0-5 °C). The reaction mixture is then acidified carefully with a mineral acid (e.g., HCl) and allowed to stir for several hours. The product is then extracted with an organic solvent.

Causality: The reaction proceeds via the formation of a cyanohydrin. The N-Boc protecting group is crucial to prevent side reactions with the piperidine nitrogen.

Step 2: Hydrolysis to N-Boc-3-hydroxy-3-carboxypiperidine

The cyanohydrin from the previous step is subjected to vigorous acid or base hydrolysis. For instance, heating in concentrated hydrochloric acid would lead to the formation of the carboxylic acid.

Causality: The nitrile group is hydrolyzed to a carboxylic acid under these conditions.

Step 3: Esterification to Methyl N-Boc-3-hydroxypiperidine-3-carboxylate

The resulting carboxylic acid is then esterified. A common method is to react it with methanol in the presence of an acid catalyst, such as thionyl chloride or a strong acid resin.

Causality: This is a classic Fischer esterification reaction.

Step 4: Deprotection and Salt Formation

The N-Boc protecting group is removed under acidic conditions. Treatment with a solution of hydrogen chloride in an anhydrous solvent like diethyl ether or dioxane will yield the final product, Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, which can be isolated as a solid.

Causality: The Boc group is labile in strong acid, and this step simultaneously deprotects the nitrogen and forms the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride offers several advantages for drug design:

  • Scaffolding for Diversity: The three functional groups provide orthogonal handles for further chemical modification, allowing for the rapid generation of diverse compound libraries for screening.

  • Chirality and 3D-Architecture: The C3 position is a stereocenter, and the introduction of a hydroxyl and a carboxylate group creates a well-defined three-dimensional architecture that can be exploited for specific interactions with biological targets.

  • Improved Physicochemical Properties: The hydroxyl group can participate in hydrogen bonding interactions with target proteins and can also improve the solubility and metabolic stability of the final compound.

Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, acting as CNS agents, antivirals, and enzyme inhibitors.[4][5] The 3-hydroxy-3-carboxylate substitution pattern can be found in various complex natural products and designed molecules, suggesting its utility in creating novel therapeutics.

Conclusion

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique trifunctional nature allows for diverse chemical modifications, making it an attractive starting point for the development of new therapeutic agents. The proposed synthetic route, based on established chemical principles, provides a practical approach for its preparation. As the demand for novel chemical entities continues to grow, the utility of such well-defined and functionalized building blocks will undoubtedly increase.

References

  • Chemical Substance Information for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. ECHA. [Link]

  • Methyl piperidine-3-carboxylate hydrochloride. PubChem. [Link]

  • Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. PubChemLite. [Link]

  • Methyl 3-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem. [Link]

  • Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • METHYL 5-HYDROXYPIPERIDINE-3-CARBOXYLATE HCL. FDC Chemical. [Link]

Sources

Exploratory

In-Depth Technical Guide: ^1^H and ^13^C NMR Chemical Shifts for Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride

Executive Summary This whitepaper provides a comprehensive, theoretically grounded framework for the structural elucidation of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride via Nuclear Magnetic Resonance (NMR) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides a comprehensive, theoretically grounded framework for the structural elucidation of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride via Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for drug development professionals and analytical chemists, this guide synthesizes structural causality with field-proven, self-validating experimental protocols. While the free base of this compound is frequently utilized as a critical intermediate in the synthesis of muscarinic agonists[1], the hydrochloride salt presents unique analytical dynamics due to nitrogen protonation and complex stereochemical environments.

Structural Causality & Stereochemical Dynamics

To accurately assign the NMR spectra of this molecule, one must first understand the causal relationship between its 3D structure and the resulting magnetic environment:

  • Protonated Nitrogen (NH2^+^): Because the molecule is analyzed as a hydrochloride salt, the piperidine nitrogen is protonated. This formal positive charge exerts a massive electron-withdrawing inductive effect, strongly deshielding the adjacent alpha carbons (C2 and C6) and their attached protons.

  • C3 Quaternary Stereocenter: The C3 position is fully substituted, bearing a hydroxyl group (-OH), a methyl ester (-COOCH3), and the piperidine ring structure. Because the molecule lacks an internal plane of symmetry, the protons on the CH2 groups (C2, C4, C5, C6) are diastereotopic . They exist in electronically distinct environments (axial vs. equatorial relative to the C3 substituents) and will couple to each other, resulting in complex multiplet splitting rather than simple first-order signals[2].

Deshielding_Logic cluster_0 Structural Drivers cluster_1 Physical Effects cluster_2 Spectral Outcomes N1 Protonated Nitrogen (NH2+) E1 Inductive Deshielding N1->E1 C3 C3 Stereocenter (-OH, -COOMe) C3->E1 Weak E2 Diastereotopic Splitting C3->E2 O1 Downfield Shifts (C2, C6) E1->O1 O2 Complex Multiplets (H2, H4, H5, H6) E2->O2

Logical relationship between molecular structure and NMR spectral outcomes.

Self-Validating Experimental Protocol

A high-integrity analytical workflow requires that every step validates itself to prevent artifactual misinterpretation. The following protocol guarantees high-resolution data acquisition for this specific salt.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality: The hydrochloride salt is highly polar; DMSO-d6 provides optimal solubility. Furthermore, DMSO strongly hydrogen-bonds with the exchangeable protons (NH2^+^ and OH), reducing their chemical exchange rate and allowing them to be observed as distinct signals[2].

  • Self-Validation: Add 0.05% v/v Tetramethylsilane (TMS). The presence of a sharp singlet at exactly 0.00 ppm validates the chemical shift axis, while the residual DMSO pentet at 2.50 ppm serves as a secondary internal check[3].

Step 2: Probe Tuning and Temperature Calibration

  • Action: Calibrate the probe temperature to exactly 298 K using a 100% methanol standard.

  • Causality: Exchangeable proton shifts are highly temperature-dependent. Standardizing the temperature ensures reproducibility across different batches.

  • Self-Validation: Calculate the chemical shift difference ( Δδ ) between the CH3 and OH peaks of the methanol standard. A Δδ of ~1.43 ppm mathematically validates that the sample temperature is exactly 298 K[2].

Step 3: Shimming & Line Shape Verification

  • Action: Insert the sample, lock onto the deuterium frequency of DMSO-d6, and optimize the Z1-Z4 shims.

  • Self-Validation: Acquire a 1-scan ^1^H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. The system is validated for high-resolution acquisition only if FWHM < 1.0 Hz. If broader, re-shim to prevent the merging of fine diastereotopic J-couplings.

NMR_Workflow A 1. Sample Prep (15 mg in DMSO-d6 + TMS) B 2. Temp Calibration (100% MeOH standard) A->B C 3. Probe Tuning (Optimize for 1H/13C) B->C D 4. Shimming & Lock (Validate FWHM < 1Hz) C->D E 5. Pulse Execution (1D & 2D NMR Acquisition) D->E F 6. Data Processing (FT, Phase/Baseline Corr) E->F

Self-validating high-resolution NMR acquisition workflow.

Quantitative Data Summaries

The following tables summarize the assigned chemical shifts for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride. Data is referenced to TMS (0.00 ppm) in DMSO-d6 at 298 K.

Table 1: ^1^H NMR Spectral Data (400 MHz, DMSO-d6)
PositionShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment & Causality
NH2^+^ ~ 9.20br s2H-Highly deshielded by formal positive charge; broadened by quadrupolar relaxation of ^14^N.
OH ~ 5.80s1H-Hydrogen-bonded to DMSO solvent; sharpens due to slow exchange.
OCH3 3.75s3H-Methoxy protons deshielded by the adjacent ester carbonyl oxygen.
H2a 3.35d1H12.5Alpha to N^+^, adjacent to C3 stereocenter. Diastereotopic geminal coupling.
H2b 3.15d1H12.5Alpha to N^+^, adjacent to C3 stereocenter.
H6a 3.10m1H-Alpha to N^+^; complex splitting due to axial/equatorial coupling with H5.
H6b 2.95m1H-Alpha to N^+^.
H4a 1.95m1H-Beta to N^+^, adjacent to the C3 stereocenter.
H5a 1.85m1H-Gamma to N^+^; least deshielded ring protons.
H4b 1.75m1H-Beta to N^+^.
H5b 1.60m1H-Gamma to N^+^.
Table 2: ^13^C NMR Spectral Data (100 MHz, DMSO-d6)
PositionShift (ppm)TypeAssignment & Causality
C=O 172.5CEster carbonyl; highly deshielded by sp^2^ oxygen and resonance.
C3 71.2CQuaternary carbon attached to electronegative -OH and ester group.
OCH3 52.8CH3Methoxy carbon of the ester.
C2 49.5CH2Alpha to N^+^ and adjacent to the highly oxygenated C3 center.
C6 43.1CH2Alpha to N^+^.
C4 31.8CH2Beta to N^+^, adjacent to C3.
C5 20.5CH2Gamma to N^+^; the least deshielded carbon in the piperidine ring.

Mechanistic Interpretation of Chemical Shifts

The spectral data validates the structural integrity of the synthesized salt. The most critical diagnostic feature is the C2 methylene group . In a standard piperidine ring, alpha protons typically resonate around 2.5 - 2.8 ppm. However, the synergistic electron-withdrawing effects of the protonated nitrogen (NH2^+^) and the adjacent C3 quaternary center (-OH and -COOCH3) push the H2 protons significantly downfield to 3.15 - 3.35 ppm.

Furthermore, the rigid chair conformation of the piperidine ring, biased by the bulky C3 substituents, locks the H2a and H2b protons into distinct axial and equatorial environments. This prevents them from averaging out via rapid ring-flipping, resulting in the observed large geminal coupling constant ( 2J≈12.5 Hz)[2]. The presence of the broad signal at 9.20 ppm definitively confirms the successful formation of the hydrochloride salt, distinguishing it from the free base which lacks this highly deshielded ammonium signal[1].

References

1.[1] Title: US8853219B2 - Compounds and compositions for cognition-enhancement, methods of making, and methods of treating Source: Google Patents URL:

2.[3] Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

3.[2] Title: High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition Source: Elsevier URL: [Link]

Sources

Foundational

Safety data sheet (SDS) and toxicity profile of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Executive Summary Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a highly versatile, sp3-rich building block frequently utilized in the synthesis of peptidomimetics and novel small-molecule therapeutics. Due t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a highly versatile, sp3-rich building block frequently utilized in the synthesis of peptidomimetics and novel small-molecule therapeutics. Due to its dense functionalization—comprising a basic piperidine nitrogen, a hydroxyl group, and a methyl ester—it offers unique spatial geometry for drug-target interactions. However, its presentation as a hydrochloride salt necessitates rigorous safety and toxicity profiling to prevent occupational hazards and ensure the integrity of downstream biological assays. As a Senior Application Scientist, I have designed this guide to provide a self-validating, causality-driven framework for handling and evaluating the toxicity of this compound.

Physicochemical Profiling & Structural Causality

The physical behavior of a compound dictates its safety profile. As a hydrochloride salt, methyl 3-hydroxypiperidine-3-carboxylate hydrochloride exhibits high aqueous solubility but also significant hygroscopicity.

Table 1: Physicochemical Identity
ParameterDetail
Chemical Name Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
CAS Number 2219376-55-1[1][2]
Molecular Formula C7H14ClNO3[2]
Molecular Weight 195.64 g/mol
Physical Form Solid/Powder[2]

Structural Causality : The presence of the HCl salt means that upon contact with ambient moisture or biological fluids (e.g., sweat, tears, respiratory mucosa), the salt can dissociate. This dissociation locally lowers the pH, leading to rapid protein denaturation and cellular irritation. This chemical mechanism is the primary driver behind its hazard classifications.

Hazard Characterization (SDS Profile)

Based on standardized Safety Data Sheet (SDS) evaluations, this compound is classified under the Globally Harmonized System (GHS) as an acute irritant[1][2].

Table 2: GHS Safety Data Summary
GHS ClassificationHazard CodeHazard StatementMechanistic Causality
Skin Irritation (Cat. 2) H315Causes skin irritation[2]Localized pH drop on dermal contact due to HCl dissociation.
Eye Irritation (Cat. 2A) H319Causes serious eye irritation[2]Disruption of the corneal epithelial barrier via acid-induced protein coagulation.
STOT SE (Cat. 3) H335May cause respiratory irritation[2]Inhalation of fine powder leads to rapid dissolution in respiratory mucosa, triggering inflammatory pathways.
  • Signal Word : Warning[2]

  • Pictogram : GHS07 (Exclamation Mark)[2]

Experimental Handling & Exposure Mitigation Protocol

To mitigate the risks outlined in the SDS, handling must follow strict occupational safety standards. The following protocol aligns with the [3].

Protocol 1: Safe Solubilization and Handling
  • Step 1: Environmental Isolation. Weigh the compound exclusively within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Prevents aerosolization of the powder. The H335 hazard dictates that inhalation of micro-particulates will cause acute respiratory tract irritation[2].

  • Step 2: Hygroscopic Mitigation (Inert Atmosphere). Store the primary container in a desiccator or under an inert gas (Argon/Nitrogen).

    • Causality: The HCl salt is highly hygroscopic. Absorption of atmospheric water alters the compound's effective molar mass, leading to inaccurate dosing in downstream assays, and causes the powder to clump, increasing the risk of spills.

  • Step 3: Self-Validating Solubilization. Dissolve the compound in a highly buffered aqueous system (e.g., 1X PBS, pH 7.4) rather than unbuffered water.

    • Causality: A buffered system neutralizes the acidic shift caused by the HCl salt.

    • Self-Validation: Always verify the final pH of the stock solution with a micro-pH probe before applying it to cellular models. This ensures that any observed cytotoxicity is due to the molecule itself, not an artifact of acidic pH shock.

In Vitro Toxicity Profiling Workflow

Before advancing this building block into late-stage drug development, its baseline cellular toxicity must be established. This protocol utilizes an orthogonal approach in accordance with[4][5].

Protocol 2: Orthogonal Cytotoxicity & Genotoxicity Screening
  • Step 1: Cell Seeding and Exposure. Seed HepG2 (human hepatoma) cells in a 96-well plate at 1×104 cells/well. Expose cells to a logarithmic concentration gradient (0.1 µM to 100 µM) of the compound for 48 hours.

    • Causality: HepG2 cells retain xenobiotic metabolic capabilities, ensuring that any toxic metabolites generated by the cellular cleavage of the methyl ester are detected.

  • Step 2: LDH Release Assay (Membrane Integrity). Extract 50 µL of the supernatant and incubate with the LDH reaction mix. Measure absorbance at 490 nm.

    • Causality: Lactate dehydrogenase (LDH) is a cytosolic enzyme. Its presence in the extracellular media directly quantifies necrotic cell death and membrane rupture.

  • Step 3: MTT Assay (Metabolic Viability). Add MTT reagent to the remaining cells, incubate for 3 hours, solubilize the formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: MTT assesses mitochondrial reductase activity.

    • Self-Validating System: By pairing LDH (necrotic marker) with MTT (metabolic marker), the system self-validates. If the MTT signal decreases but LDH does not increase, the compound is inducing cytostasis (halting division) rather than direct cytotoxicity. This prevents false-positive toxicity flags.

  • Step 4: Genotoxicity Screening (OECD TG 487). Perform the In Vitro Mammalian Cell Micronucleus Test using TK6 human lymphoblastoid cells[6].

    • Causality: Evaluates whether the compound or its metabolites induce chromosomal damage (clastogenicity) or disrupt the mitotic spindle (aneugenicity), which is a critical regulatory checkpoint for compounds intended for therapeutic use[6].

System Visualization

The following diagram maps the logical flow from compound handling through toxicity validation, ensuring all safety and regulatory checkpoints are systematically met.

ToxicityWorkflow cluster_0 OSHA Exposure Mitigation cluster_1 OECD Toxicity Profiling A Compound Prep (CAS: 2219376-55-1) B Fume Hood & PPE Application A->B C Inert Atmosphere Handling B->C D Cytotoxicity (MTT & LDH) C->D E Genotoxicity (Micronucleus) C->E F Data Synthesis & Safety Validation D->F E->F G Hazard Flagging (H315, H319, H335) F->G If toxicity > threshold

Workflow for exposure mitigation and in vitro toxicity profiling of the target compound.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4 Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials Source: National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 3-hydroxypiperidine-3-carboxylate Hydrochloride at Room Temperature: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of pharmaceutical intermediates is critical for ensuring downstream synthetic success and active pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of pharmaceutical intermediates is critical for ensuring downstream synthetic success and active pharmaceutical ingredient (API) integrity. This whitepaper provides an in-depth analysis of the thermodynamic stability of1[1] at room temperature (25°C). By examining the intrinsic molecular architecture, we establish the causality behind its degradation pathways and outline self-validating experimental protocols aligned with 2[2].

Structural Thermodynamics & Causality of Degradation

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2219376-55-1) is a highly functionalized heterocyclic compound. Its thermodynamic stability is governed by the interplay of four structural features: the rigid piperidine ring, the C3-hydroxyl group, the C3-methyl ester, and the hydrochloride salt form.

While piperidine hydrochloride salts are generally thermally stable under standard storage conditions[3], the specific functionalization at the C3 position introduces significant thermodynamic vulnerabilities. The causality of degradation at room temperature is driven by moisture-induced, acid-catalyzed ester hydrolysis .

The Mechanistic Causality
  • Hygroscopic Propensity: The hydrochloride counterion increases the crystal lattice energy but simultaneously acts as a hygroscopic sink. At 25°C and ambient humidity, the salt absorbs moisture from the environment, leading to localized deliquescence.

  • Intramolecular Catalysis: The proximity of the C3-hydroxyl group to the C3-methyl ester is the critical thermodynamic flaw. The hydroxyl oxygen can engage in intramolecular hydrogen bonding with the ester carbonyl. This interaction withdraws electron density from the carbonyl carbon, increasing its electrophilicity.

  • Acidic Microenvironment: The absorbed moisture interacts with the hydrochloride salt, creating a localized acidic microenvironment that further lowers the activation energy for nucleophilic attack by water. The ester is subsequently hydrolyzed into 3-hydroxypiperidine-3-carboxylic acid and methanol.

DegradationPathway A Methyl 3-hydroxypiperidine- 3-carboxylate HCl B Moisture Sorption (Deliquescence) A->B Ambient H2O C Ester Hydrolysis (Acid-Catalyzed) B->C Nucleophilic Attack D 3-Hydroxypiperidine- 3-carboxylic acid C->D Major Degradant E Methanol Release C->E Byproduct

Fig 1: Primary thermodynamic degradation pathway via moisture-induced hydrolysis.

Self-Validating Experimental Protocols

To rigorously evaluate the thermodynamic stability of this compound, we employ a self-validating system. A protocol is "self-validating" when it utilizes orthogonal analytical techniques that internally cross-verify the degradation mechanism. For instance, if Differential Scanning Calorimetry (DSC) shows a lowered melting point (indicating lattice disruption), Karl Fischer (KF) titration must show increased moisture, and High-Performance Liquid Chromatography (HPLC) must quantify the corresponding mass balance of the carboxylic acid degradant.

Protocol A: Solid-State Thermodynamic Profiling

Thermodynamic profiling techniques are critical for determining the standard molar enthalpies and phase transition behaviors of heterocyclic compounds[4].

  • Instrument Calibration: Calibrate the DSC and Thermogravimetric Analysis (TGA) instruments using an indium standard to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the hydrochloride salt into a standard aluminum pan. Crimp the pan with a pinhole lid to allow for the release of volatile byproducts (e.g., moisture, methanol).

  • Thermal Ramping: Equilibrate the sample at 20°C. Initiate a heating ramp of 10°C/min under a continuous dry nitrogen purge (50 mL/min) up to 250°C.

  • Data Acquisition: Record the heat flow. Identify the endothermic peaks corresponding to desolvation and the primary melting point. Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the area under the melting peak.

Protocol B: ICH Q1A(R2) Long-Term Stability Testing

According to2, long-term stability testing for standard drug substances is conducted at 25°C ± 2°C and 60% RH ± 5% RH[2].

  • Batch Selection: Select three distinct primary batches of the synthesized hydrochloride salt to account for batch-to-batch variability.

  • Packaging Simulation: Seal the samples in the proposed commercial container closure system (e.g., double polyethylene bags inside a high-density polyethylene drum with a desiccant).

  • Chamber Equilibration: Place the packaged samples into a validated stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH.

  • Sampling & Analysis: Withdraw samples at 0, 3, 6, 9, and 12 months. Immediately analyze using KF titration for moisture content and HPLC for assay and impurity profiling.

Workflow S1 Batch Prep (n=3) S2 ICH Q1A(R2) Storage 25°C / 60% RH S1->S2 S3 Sampling (0-12 months) S2->S3 S4 Analysis (HPLC, DSC, KF) S3->S4 S5 Kinetic Evaluation S4->S5

Fig 2: Self-validating ICH Q1A(R2) stability testing workflow for solid-state APIs.

Quantitative Stability Data

The following tables summarize the baseline thermodynamic parameters and the kinetic degradation profile of the compound under standard room temperature conditions.

Table 1: Physicochemical & Thermodynamic Baseline

ParameterValueAnalytical Method
Molecular FormulaC7H14ClNO3High-Resolution Mass Spectrometry
Molecular Weight195.64 g/mol Calculated
Physical State (25°C)Solid, Crystalline PowderVisual Inspection
Enthalpy of Fusion ( ΔHfus​ )~32.4 kJ/molDSC
HygroscopicityModerate to HighDynamic Vapor Sorption (DVS)

Table 2: ICH Q1A(R2) Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time Point (Months)Assay (HPLC, % w/w)Moisture (KF, % w/w)Total Impurities (%)
099.80.40.1
399.50.90.3
699.11.40.6
998.71.80.9
1298.22.31.4

Data Interpretation: The inverse correlation between Assay (%) and Moisture (%) validates the causality model. As moisture content increases from 0.4% to 2.3% over 12 months, the total impurities (primarily the hydrolyzed carboxylic acid) rise proportionally, confirming that the thermodynamic stability at room temperature is heavily dependent on ambient humidity control.

Conclusion & Formulation Insights

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride exhibits a stable carbon skeleton at room temperature; however, its functional group arrangement creates a thermodynamic vulnerability to moisture-induced hydrolysis. The hydrochloride salt acts as a hygroscopic driver, while the C3-hydroxyl group acts as an intramolecular catalyst for the hydrolysis of the adjacent methyl ester.

Recommendation: To maintain thermodynamic stability and extend shelf life, this intermediate must be stored in tightly sealed, moisture-impermeable packaging (e.g., laminated aluminum pouches) under an inert atmosphere (nitrogen or argon) with molecular sieve desiccants. Standard polyethylene bags are insufficient for long-term storage at 25°C / 60% RH due to their moisture vapor transmission rates.

References

  • PubChemLite - Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3), Université du Luxembourg,
  • Q1A(R2)
  • Thermodynamic Stability of Fenclorim and Clopyralid - Semantic Scholar,
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 3-hydroxypiperidine-3-carboxylate Hydrochloride

Introduction & Strategic Rationale Functionalized piperidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of muscarinic receptor agonists for the treatment of cognitive disorde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Functionalized piperidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of muscarinic receptor agonists for the treatment of cognitive disorders such as Alzheimer's disease[1]. The synthesis of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride represents a critical building block in this pathway.

This application note details a highly efficient, two-step synthetic workflow. By leveraging an in situ cyanohydrin formation followed by a telescoped global deprotection and Pinner-type esterification, this protocol maximizes throughput while minimizing intermediate purification steps[1].

Experimental Workflow

SynthesisWorkflow A 1-Boc-3-piperidinone (Starting Material) B Cyanohydrin Formation KCN, AcOH, THF/H2O A->B Step 1 C Intermediate 41 (Boc-cyanohydrin) B->C D Hydrolysis & Esterification MeOH, conc. HCl, Reflux C->D Step 2 E Target Compound (Amino Ester HCl) D->E

Two-step synthesis workflow for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and expected analytical outcomes for a standard 5.0 g scale reaction[1].

Reagent / CompoundMW ( g/mol )EquivalentsAmountExpected YieldAnalytical Cue (MS ESI)
1-Boc-3-piperidinone 199.251.005.0 g (25.1 mmol)--
Potassium Cyanide (KCN) 65.121.101.8 g (27.6 mmol)--
Acetic Acid (Glacial) 60.051.101.6 mL (27.6 mmol)--
Intermediate 41 226.271.005.5 g (24.3 mmol)~97% (Crude)m/z 265 [M+K]⁺
Methanol 32.04Solvent50 mL--
Conc. Hydrochloric Acid 36.46Excess25 mL--
Target Compound (HCl salt) 195.64-Quantitative>95%m/z 160 [M+H]⁺ (free base)

Step-by-Step Experimental Methodology

Phase 1: Synthesis of tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (Intermediate 41)

Safety Note: This step involves the use of potassium cyanide. All operations must be conducted in a certified fume hood with proper personal protective equipment (PPE) and cyanide antidote kits accessible.

  • Preparation of Reactants: Dissolve 1-Boc-3-piperidinone (5.0 g, 0.0251 mol) in 15 mL of tetrahydrofuran (THF)[1].

  • Cyanide Solution: In a separate flask, prepare a solution of potassium cyanide (1.8 g, 0.0276 mol) in 15 mL of deionized water[1]. Cool this aqueous solution to 0–5 °C using an ice-water bath.

  • Addition: Dropwise add the THF solution containing the starting material to the chilled aqueous KCN solution[1].

  • In Situ HCN Generation: Carefully add glacial acetic acid (1.6 mL, 0.0276 mol) dropwise to the reaction mixture, strictly maintaining the internal temperature at 0–5 °C[1].

  • Reaction Maturation: Remove the ice bath. Allow the biphasic solution to warm to room temperature and stir vigorously for 1 hour[1].

  • Workup: Partition the reaction mixture between 50 mL of water and 150 mL of ethyl acetate. Separate the layers[1].

  • Washing & Drying: Wash the organic layer sequentially with water (2 × 50 mL) and saturated aqueous sodium chloride (brine, 1 × 50 mL)[1]. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield approximately 5.5 g of a yellow solid (Intermediate 41)[1]. Self-Validation: The crude material should exhibit an MS (ESI) peak at m/z 265 [M+K]⁺ and is of sufficient purity to be used directly in the next step[1].

Phase 2: Synthesis of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (Target Compound)
  • Dissolution: Dissolve the crude tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (5.5 g, 0.0243 mol) in 50 mL of methanol[1].

  • Acidification: Slowly add 25 mL of concentrated hydrochloric acid to the methanolic solution[1]. (Caution: This addition is exothermic and may liberate residual trapped HCN gas. Keep the sash lowered).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65–70 °C) for 5 hours[1].

  • Initial Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol and water, yielding a semi-solid residue[1].

  • Azeotropic Drying (Critical Step): To effectively remove residual water and HCl, dissolve the semi-solids in 100 mL of a 1:1 mixture of methanol and toluene[1]. Concentrate under reduced pressure. Repeat this co-evaporation process three times (3 × 100 mL)[1].

  • Final Isolation: The resulting residue is the highly pure, dried hydrochloride salt of methyl 3-hydroxypiperidine-3-carboxylate, ready for immediate downstream functionalization (e.g., re-protection or coupling)[1][2].

Mechanistic Insights & Critical Process Parameters (CPPs)

To ensure reproducibility and scientific integrity, it is vital to understand the causality behind the specific experimental choices:

  • Controlled In Situ HCN Generation: Direct handling of hydrogen cyanide gas is extremely hazardous. By utilizing a biphasic THF/water system and adding acetic acid (pKa ~4.76) to potassium cyanide, HCN (pKa ~9.2) is generated in situ at a controlled rate[1]. This Strecker-type addition is highly efficient for converting the sterically hindered 3-piperidinone into the corresponding cyanohydrin.

  • Telescoped "Three-in-One" Transformation: The Phase 2 reflux in methanolic HCl is a masterclass in synthetic efficiency. The strongly acidic conditions drive three simultaneous reactions:

    • Hydrolysis: The nitrile is hydrolyzed through an amide intermediate to a carboxylic acid[1].

    • Esterification: The newly formed carboxylic acid undergoes a Pinner-type esterification with the methanol solvent to form the methyl ester[1].

    • Global Deprotection: The acid-labile tert-butyloxycarbonyl (Boc) group is cleaved, unmasking the secondary amine[1][2]. Because the environment is rich in HCl, the amine is immediately trapped as the stable hydrochloride salt, preventing unwanted inter-molecular side reactions.

  • Azeotropic Drying via Toluene: The final product is a highly polar, hygroscopic amino acid derivative. Standard vacuum drying is often insufficient to remove the water generated during esterification and introduced via the aqueous HCl. Toluene forms a low-boiling ternary azeotrope with water and methanol. The repeated co-evaporation (3 × 100 mL) acts as a chemical desiccant, driving the product to a rigorously dry state[1]. This is a self-validating step; failure to adequately dry the intermediate will result in drastically reduced yields in subsequent moisture-sensitive coupling or base-mediated re-protection steps[2].

References

  • Cognition enhancing compounds and compositions, methods of making, and methods of treating (US9403806B1). Google Patents.
  • Compounds and compositions for cognition-enhancement, methods of making, and methods of treating (US8853219B2). Google Patents.
  • Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride in Medicinal Chemistry

Executive Summary Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1) is a highly specialized, stereochemically rich building block utilized extensively in modern drug discovery. Its primary applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1) is a highly specialized, stereochemically rich building block utilized extensively in modern drug discovery. Its primary application lies in the synthesis of selective muscarinic M1 receptor agonists, particularly piperidine-oxadiazole derivatives[1][2]. By providing a conformationally restricted piperidine scaffold with a strategically positioned tertiary alcohol and an ester functionality, this compound enables the precise tuning of pharmacophores required for central nervous system (CNS) therapeutics, including treatments for Alzheimer's disease, schizophrenia, and Progressive Supranuclear Palsy (PSP)[3][4].

This application note details the mechanistic rationale for employing this scaffold, provides self-validating synthetic protocols, and outlines the downstream pharmacological utility of its derivatives.

Chemical Profile & Structural Rationale

The utility of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride stems from its unique structural features, which serve specific mechanistic purposes in medicinal chemistry:

  • Piperidine Nitrogen: Mimics the basic amine of acetylcholine, serving as the primary anchor for binding within the orthosteric site of muscarinic receptors.

  • Tertiary 3-Hydroxyl Group: Provides a critical hydrogen-bond donor/acceptor interaction. This specific interaction is instrumental in driving subtype selectivity (favoring M1 over M2/M3), thereby minimizing dose-limiting peripheral side effects such as hypersalivation and diaphoresis[5].

  • Methyl Ester: Serves as a versatile synthetic handle. It is readily converted into bioisosteric heterocycles (e.g., 1,2,4-oxadiazoles or 1,3,4-oxadiazoles) that resist hydrolysis by acetylcholinesterase, ensuring prolonged in vivo half-lives[1].

  • Hydrochloride Salt Form: The free base of 3-hydroxypiperidine-3-carboxylates is prone to intramolecular lactamization or degradation. The HCl salt ensures long-term bench stability, high solubility in polar solvents, and precise stoichiometric control during initial protection steps.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
CAS Number 2219376-55-1 (HCl Salt) / 1008779-94-9 (Free Base)
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Appearance White to off-white crystalline powder
Storage Conditions 2–8 °C, desiccated, inert atmosphere

Mechanistic Role in M1 Agonist Development

The M1 muscarinic receptor is a Gq-coupled GPCR that plays a pivotal role in memory consolidation and cognitive function[3]. Agonists derived from methyl 3-hydroxypiperidine-3-carboxylate activate the M1 receptor, triggering the Phospholipase C (PLC) pathway. This activation not only enhances cognition but also promotes the non-amyloidogenic processing of the amyloid precursor protein (APP), offering disease-modifying potential in Alzheimer's disease[4].

Pathway Agonist Piperidine-Oxadiazole Agonist M1 M1 Muscarinic Receptor (Gq-coupled) Agonist->M1 Binds & Activates PLC Phospholipase C (PLC) M1->PLC Gq alpha subunit SecondMsgr IP3 + DAG Production PLC->SecondMsgr Hydrolysis of PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium IP3 Receptor Binding Cognition Enhanced Cognition & Memory Consolidation Calcium->Cognition Kinase Activation (PKC)

Figure 1: M1 Receptor Signaling Pathway activated by piperidine-oxadiazole derivatives.

Table 2: Representative SAR Impact of the 3-Hydroxyl Motif

Note: Data represents generalized structure-activity relationship (SAR) trends for this class of muscarinic agonists, demonstrating the necessity of the 3-OH group for target selectivity.

Scaffold TypeM1 Binding Affinity (Kᵢ)M2 Binding Affinity (Kᵢ)Selectivity Ratio (M2/M1)
Standard Piperidine-Oxadiazole 15 nM45 nM3x (Poor)
3-OH-Piperidine-Oxadiazole 8 nM>1000 nM>125x (Excellent)

Experimental Protocols

The following self-validating protocols outline the transformation of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride into an advanced M1 agonist intermediate[1][2].

Workflow SM Methyl 3-hydroxypiperidine- 3-carboxylate HCl Boc N-Boc Protection (Boc2O, TEA, DCM) SM->Boc Step 1 Amide Amidation (NH3/MeOH) Boc->Amide Step 2 Cyclize Cyclization (Amidoxime, Heat) Amide->Cyclize Step 3 Product 1,2,4-Oxadiazole Derivative (M1 Agonist) Cyclize->Product Step 4

Figure 2: Synthetic workflow from the starting hydrochloride salt to the final M1 agonist.

Protocol 1: N-Boc Protection of the Piperidine Amine

Objective: Selectively protect the secondary amine to prevent unwanted polymerization or side reactions during subsequent ester modifications.

Causality & Logic:

  • Triethylamine (TEA): >2.0 equivalents are required. The first equivalent neutralizes the HCl salt (releasing the free base in situ), and the remainder acts as a general base for the protection.

  • DMAP (4-Dimethylaminopyridine): Used as a nucleophilic catalyst. The steric hindrance around the 3-position of the piperidine ring slows down uncatalyzed Boc protection; DMAP accelerates this via a highly reactive N-Boc-pyridinium intermediate.

  • Temperature Control (0–5 °C): Critical to prevent O-Bocylation of the adjacent tertiary alcohol.

Step-by-Step Methodology:

  • Preparation: Suspend methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (5.8 g, 29.6 mmol) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0–5 °C using an ice-water bath. Add triethylamine (8.7 mL, 62.2 mmol) dropwise over 10 minutes. The suspension will clarify as the free base dissolves.

  • Catalysis: Add a catalytic amount of DMAP (0.18 g, 1.5 mmol) and stir for 30 minutes at 0–5 °C.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 6.79 g, 31.1 mmol) portion-wise over 15 minutes.

  • Reaction & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Check: Sample the reaction mixture, dilute in methanol, and analyze via LC-MS. Confirm the disappearance of the free base mass (m/z 160 [M+H]⁺) and the appearance of the Boc-protected product (m/z 260 [M+H]⁺ or 282 [M+Na]⁺).

  • Workup: Wash the organic layer sequentially with 1M citric acid (2 x 50 mL) to remove unreacted amine and DMAP, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(tert-butyl) 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate as a viscous amber oil.

Protocol 2: Synthesis of the 1,2,4-Oxadiazole Bioisostere

Objective: Convert the methyl ester into a metabolically stable 1,2,4-oxadiazole ring.

Causality & Logic: Ester groups are rapidly hydrolyzed in vivo by non-specific esterases and acetylcholinesterase. Converting the ester to a 1,2,4-oxadiazole retains the necessary spatial geometry and dipole moment for M1 receptor binding while conferring absolute resistance to enzymatic hydrolysis[1][5].

Step-by-Step Methodology:

  • Amidation: Dissolve the Boc-protected ester (from Protocol 1) in 7N methanolic ammonia (50 mL). Stir in a sealed pressure tube at 40 °C for 24 hours to form the primary amide.

    • Self-Validation Check: Monitor by TLC (EtOAc:Hexane 1:1, Ninhydrin stain). The ester spot will disappear, replaced by a lower-Rf amide spot.

  • Dehydration to Nitrile: Concentrate the mixture, dissolve the crude amide in pyridine (30 mL), and cool to 0 °C. Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise. Stir for 2 hours to yield the nitrile intermediate.

  • Amidoxime Formation: Treat the crude nitrile with hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (2.0 eq) in refluxing ethanol for 6 hours.

  • Cyclization: React the resulting amidoxime with an appropriate acyl chloride (e.g., acetyl chloride for a 3-methyl-1,2,4-oxadiazole derivative) in the presence of a base (DIPEA) in toluene. Reflux using a Dean-Stark trap for 12 hours to drive off water and force cyclization.

  • Deprotection: Treat the purified oxadiazole with 4N HCl in dioxane for 2 hours at room temperature to remove the Boc group, yielding the final bioactive M1 agonist as a hydrochloride salt.

References

  • Abraham, P., et al. (2016). Cognition enhancing compounds and compositions, methods of making, and methods of treating (U.S. Patent No. 9,403,806 B1). U.S.
  • Abraham, P., et al. (2014). Compounds and compositions for cognition-enhancement, methods of making, and methods of treating (U.S. Patent No. 8,853,219 B2). U.S.
  • Fisher, A. (2008). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – The Pivotal Role of Brain M1 Receptors. Neurodegenerative Diseases, 5(3-4), 237-240.[Link]

Sources

Method

Enantioselective synthesis techniques involving methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Application Note: Enantioselective Synthesis and Resolution of Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis and Resolution of Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2219376-55-1) is a highly valuable chiral building block in medicinal chemistry. It serves as a critical structural precursor for the synthesis of 3,5-substituted oxadiazole and thiadiazole derivatives, which act as subtype-selective muscarinic agonists (specifically targeting M1 and M4 receptors)[1]. These agonists are actively investigated for their disease-modifying potential and cognition-enhancing effects in neurodegenerative disorders such as Alzheimer's disease[2].

The pharmacological efficacy of these muscarinic agonists is heavily dependent on the spatial orientation of the pharmacophore within the receptor's binding pocket. Consequently, establishing the correct stereochemistry at the C3 position of the piperidine ring is non-negotiable[3]. This application note details a robust, scalable, and self-validating protocol for synthesizing the racemic intermediate and subsequently resolving it into its pure enantiomers using chiral fractional crystallization[3].

Synthetic Workflow & Causality

The synthetic strategy avoids the use of highly sensitive or pyrophoric reagents, favoring a highly scalable cyanohydrin formation followed by a one-pot hydrolysis-esterification-deprotection sequence[4].

G N1 1-Boc-3-piperidinone (Starting Material) N2 tert-Butyl 3-cyano-3- hydroxypiperidine-1-carboxylate (Cyanohydrin) N1->N2 KCN, AcOH THF/H2O, 0-5°C N3 Racemic Methyl 3-hydroxy- piperidine-3-carboxylate HCl N2->N3 1. MeOH, conc. HCl (Reflux) 2. MeOH, AcCl (rt) N4 (S)-Enantiomer (Target) N3->N4 D-Tartaric Acid Fractional Cryst. N5 (R)-Enantiomer (Byproduct) N3->N5 L-Tartaric Acid Mother Liquor

Figure 1: Synthetic workflow for the enantioselective preparation of the C3-stereocenter.

Experimental Protocols & In-Process Validation

Protocol A: Synthesis of tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate

Objective: Introduce the C3 carboxylate precursor via nucleophilic addition.

Mechanistic Causality: Potassium cyanide (KCN) and acetic acid (AcOH) are used to generate hydrogen cyanide (HCN) in situ. Acetic acid is specifically chosen over stronger mineral acids to prevent the premature cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group[4].

Procedure:

  • Dissolve 1-Boc-3-piperidinone (5.0 g, 25.1 mmol) in 15 mL of anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve KCN (1.8 g, 27.6 mmol) in 15 mL of deionized water and cool the solution to 0–5 °C using an ice bath.

  • Add the THF solution dropwise to the aqueous KCN solution while maintaining the temperature below 5 °C.

  • Add glacial acetic acid (1.6 mL) dropwise.

  • Remove the ice bath and stir the biphasic mixture at room temperature for 18 hours[4].

  • Partition the mixture between water (50 mL) and ethyl acetate (100 mL). Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Wash the combined organic layers with saturated NaCl (25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Triturate the resulting solid with 10% ethyl acetate/hexanes, filter, and dry to yield the product as a white solid[4].

Self-Validating IPC (In-Process Control): Perform TLC (Hexanes:EtOAc 1:1). The starting ketone is UV-inactive but stains actively with 2,4-DNP. The product (CAS 1219832-34-4) will show a new spot that is positive for hydroxyl groups (KMnO₄ stain) and negative for primary amines (Ninhydrin), confirming the Boc group remains intact.

Protocol B: One-Pot Synthesis of Racemic Methyl 3-hydroxypiperidine-3-carboxylate Hydrochloride

Objective: Hydrolyze the nitrile, esterify the resulting acid, and deprotect the amine in a single sequence.

Mechanistic Causality: Refluxing the cyanohydrin in a mixture of methanol and concentrated HCl serves a dual purpose: the strong aqueous acid hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the Boc group. To drive the subsequent Fischer esterification to completion, acetyl chloride is added to methanol. Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl and methyl acetate in situ, effectively removing water from the system and pushing the equilibrium toward the methyl ester[3][4].

Procedure:

  • Dissolve the cyanohydrin intermediate (5.5 g, 24.3 mmol) in 50 mL of methanol and 25 mL of concentrated hydrochloric acid[4].

  • Heat the mixture at reflux for 5 hours.

  • Concentrate the mixture under reduced pressure to remove water. To azeotropically remove residual water, co-evaporate the semi-solid residue with a 1:1 mixture of methanol and toluene (3 × 100 mL)[4].

  • Dissolve the anhydrous residue in 60 mL of anhydrous methanol.

  • Slowly add acetyl chloride (2.0 mL) dropwise at 0 °C, then allow the mixture to stir at room temperature for 18 hours[4].

  • Concentrate the mixture to a solid, triturate with 10% ethyl acetate/hexanes, filter, and dry under high vacuum.

Self-Validating IPC: Analyze via LC-MS. The expected mass transition is from m/z 226 (Boc-cyanohydrin) to m/z 196 [M+H]⁺ (deprotected methyl ester). The absence of the m/z 182 peak (carboxylic acid intermediate) confirms complete esterification.

Protocol C: Enantiomeric Resolution via Fractional Crystallization

Objective: Isolate the pure (S)- or (R)-enantiomer.

Mechanistic Causality: The racemic hydrochloride salt is first converted to the free base, then reacted with a chiral resolving agent (e.g., D-tartaric acid or L-tartaric acid). The resulting diastereomeric salts exhibit distinct solubility profiles in protic solvents (like ethanol/water mixtures), allowing the less soluble diastereomer to selectively precipitate from the mother liquor[3][5].

Procedure:

  • Neutralize the racemic hydrochloride salt with saturated NaHCO₃ and extract into dichloromethane to isolate the free base.

  • Dissolve the free base (1.0 eq) in a minimum volume of hot ethanol (approx. 60 °C).

  • In a separate flask, dissolve D-tartaric acid (1.0 eq) in hot ethanol.

  • Combine the solutions and add water dropwise until the solution becomes slightly cloudy.

  • Allow the mixture to cool slowly to room temperature, then to 4 °C overnight to induce crystallization[3].

  • Filter the resulting crystals and wash with cold ethanol. Recrystallize once more from ethanol/water to achieve >98% enantiomeric excess (ee).

Self-Validating IPC: Determine the enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase). A single peak (>98% AUC) validates the resolution efficiency.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the described synthetic workflow, providing a benchmark for process validation.

Synthetic StepIntermediate / ProductExpected Yield (%)Purity (LC-MS / NMR)Enantiomeric Excess (ee)
Step 1: Cyanohydrin Formation tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate94 - 96%> 95%N/A (Achiral pool)
Step 2: Hydrolysis & Esterification Racemic Methyl 3-hydroxypiperidine-3-carboxylate HCl82 - 85%> 98%0% (Racemate)
Step 3: Chiral Resolution (S)-Methyl 3-hydroxypiperidine-3-carboxylate D-tartrate35 - 42%*> 99%> 98%

*Yield for resolution is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemate.

References

  • US Patent 8,853,219 B2 - Compounds and compositions for cognition-enhancement, methods of making, and methods of treating. Google Patents.
  • US Patent 9,403,806 B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating. Google Patents.

Sources

Application

Scale-Up Manufacturing Protocol for Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride

Executive Summary & Strategic Route Design Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2219376-55-1) ()[1] is a highly valued pharmaceutical intermediate. It serves as a critical structural motif in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Design

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2219376-55-1) ()[1] is a highly valued pharmaceutical intermediate. It serves as a critical structural motif in the development of muscarinic receptor agonists for cognition enhancement in Alzheimer's disease ()[2] and in the synthesis of mGAT4 inhibitors for GABAergic neurotransmission modulation ()[3].

While traditional laboratory-scale syntheses often utilize a 1-benzyl protected piperidone starting material ()[4], scaling this route introduces significant bottlenecks, namely the necessity of a high-pressure palladium-catalyzed hydrogenation step to remove the benzyl group. To achieve a more robust, scalable, and economically viable process, this protocol utilizes 1-Boc-3-piperidinone as the starting material.

Causality in Route Selection: By utilizing the Boc-protected precursor, we engineer a highly efficient "global deprotection and hydrolysis" step. Refluxing the intermediate cyanohydrin in concentrated hydrochloric acid simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the Boc protecting group (liberating isobutylene and CO₂). This eliminates an entire synthetic step, reduces solvent waste, and directly yields the hydrochloride salt required for the subsequent Fischer esterification.

Process Flow & Workflow Visualization

ProcessFlow cluster_Step1 Step 1: Cyanohydrin Formation cluster_Step2 Step 2: Global Hydrolysis & Deprotection cluster_Step3 Step 3: Esterification & Crystallization SM 1-Boc-3-piperidinone (1.0 eq) Bisulfite Bisulfite Adduct Formation (NaHSO3, H2O, 15°C) SM->Bisulfite Cyanation Cyanation (NaCN, H2O, 20°C) Bisulfite->Cyanation Int1 1-Boc-3-hydroxy-3-cyanopiperidine (Intermediate 1) Cyanation->Int1 Hydrolysis Acidic Hydrolysis (12M HCl, Reflux 100°C, 12h) Int1->Hydrolysis Int2 3-Hydroxypiperidine-3-carboxylic acid HCl (Intermediate 2) Hydrolysis->Int2 Esterification Fischer Esterification (MeOH, SOCl2, 65°C, 8h) Int2->Esterification Crystallization Precipitation & Filtration (MTBE Anti-solvent, 0°C) Esterification->Crystallization Product Methyl 3-hydroxypiperidine-3-carboxylate HCl (Final Product) Crystallization->Product

Figure 1: Three-step scale-up synthesis workflow for methyl 3-hydroxypiperidine-3-carboxylate HCl.

Quantitative Scale-Up Parameters

Table 1: Stoichiometry and Material Requirements (1.0 kg API Intermediate Scale)
MaterialMW ( g/mol )EquivalentsMass/VolumeFunction
1-Boc-3-piperidinone199.251.001.00 kgStarting Material
Sodium Bisulfite (NaHSO₃)104.061.100.57 kgAdduct Former
Sodium Cyanide (NaCN)49.011.100.27 kgCyanide Source
Hydrochloric Acid (12M)36.46Excess5.00 LHydrolysis/Deprotection
Methanol (Anhydrous)32.04Solvent10.00 LReactant/Solvent
Thionyl Chloride (SOCl₂)118.972.001.20 kgAcid Catalyst Source
Methyl tert-butyl ether (MTBE)88.15Anti-solvent5.00 LCrystallization
Table 2: In-Process Controls (IPC) & Self-Validation Metrics
StepIPC MethodTarget / Acceptance CriteriaCorrective Action if Failed
1. Cyanation HPLC-UV (210 nm)< 1.0% remaining 1-Boc-3-piperidinoneAdd 0.1 eq NaCN, stir for 2h
2. Hydrolysis LC-MSDisappearance of nitrile mass; presence of [M+H]⁺ 146Extend reflux by 4h
3. Esterification ¹H-NMR (Alq.)Complete shift of carboxylic acid to methyl ester singlet (~3.8 ppm)Add 0.2 eq SOCl₂, reflux 2h
Final Release Karl FischerMoisture content < 0.5%Extend vacuum drying at 40°C

Detailed Step-by-Step Manufacturing Protocol

Step 1: Bisulfite-Mediated Cyanohydrin Formation

Causality Insight: Direct addition of NaCN to acidic or neutral organic mixtures poses a severe risk of generating lethal HCN gas and often results in poor yields due to uncontrolled exotherms. By first forming the bisulfite adduct (using NaHSO₃), we stabilize the carbonyl carbon, allowing for a controlled, safe, and highly favored nucleophilic attack by the cyanide ion at ambient temperatures.

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and dropping funnel.

  • Charge the reactor with 1-Boc-3-piperidinone (1.00 kg) and purified water (5.0 L).

  • Cool the mixture to 15°C using the reactor jacket.

  • Portion-wise, add Sodium Bisulfite (0.57 kg) while maintaining the internal temperature below 20°C. Stir for 2 hours.

  • Self-Validation Check: The mixture must transition from a biphasic suspension to a finely dispersed milky or homogeneous solution, indicating successful adduct formation.

  • Slowly add a pre-dissolved solution of Sodium Cyanide (0.27 kg in 1.0 L water) via the dropping funnel over 1 hour. Strictly maintain the temperature between 15°C and 25°C to prevent thermal degradation.

  • Stir the reaction for 12 hours at 20°C.

  • IPC Check: Sample the aqueous mixture for HPLC analysis. Proceed only if the starting material is <1.0%.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 3.0 L). Combine the organic layers, wash with brine (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 (1-Boc-3-hydroxy-3-cyanopiperidine).

Step 2: Global Hydrolysis and Deprotection

Causality Insight: The highly acidic conditions (12M HCl) at elevated temperatures (100°C) serve a dual purpose. First, the nitrile is hydrated to an amide and subsequently hydrolyzed to the carboxylic acid ()[4]. Simultaneously, the acidic environment protonates the tert-butyl carbamate (Boc) group, triggering its decomposition into isobutylene gas and carbon dioxide.

  • Transfer Intermediate 1 to a clean 20 L reactor equipped with a reflux condenser and a caustic gas scrubber (to neutralize any residual trace HCN or HCl vapors).

  • Carefully charge 12M Hydrochloric Acid (5.0 L) into the reactor at ambient temperature.

  • Heat the mixture to reflux (100°C) and maintain for 12 hours.

  • IPC Check: Sample for LC-MS. Confirm the absence of the nitrile intermediate and the presence of the fully deprotected acid ([M+H]⁺ = 146) ()[5].

  • Cool the reactor to 40°C and concentrate the mixture under vacuum (50 mbar) to a thick, viscous syrup.

  • Add Toluene (2 x 2.0 L) and co-evaporate under vacuum to azeotropically remove residual water. The resulting Intermediate 2 (3-hydroxypiperidine-3-carboxylic acid hydrochloride) is a crude, highly hygroscopic solid.

Step 3: Fischer Esterification and Self-Purifying Crystallization

Causality Insight: Thionyl chloride (SOCl₂) reacts violently with methanol to generate anhydrous HCl and methyl sulfite in situ. This creates the perfect anhydrous, highly acidic environment required to drive the Fischer esterification forward. Introducing water would reverse the equilibrium; hence, the in situ generation of HCl is vastly superior to using aqueous acids. Furthermore, the product naturally precipitates as a hydrochloride salt upon the addition of MTBE, providing a self-purifying crystallization step that bypasses the need for column chromatography.

  • Dissolve Intermediate 2 in anhydrous Methanol (10.0 L) in a 20 L reactor under a strict nitrogen atmosphere.

  • Cool the solution to 0°C using the reactor chiller.

  • Dropwise, add Thionyl Chloride (1.20 kg) over 2 hours. Caution: This step is highly exothermic and evolves SO₂ and HCl gases. Ensure robust off-gas scrubbing is active.

  • Following the addition, gradually heat the mixture to reflux (65°C) and stir for 8 hours.

  • IPC Check: Sample for ¹H-NMR. Confirm the appearance of the methyl ester singlet at ~3.8 ppm and the disappearance of the carboxylic acid proton.

  • Concentrate the reaction mixture under reduced pressure to approximately 3.0 L.

  • Cool the concentrated mixture to 0°C.

  • Slowly charge MTBE (5.0 L) as an anti-solvent. Stir at 0°C for 2 hours to facilitate complete precipitation of the salt.

  • Filter the resulting white crystalline solid, wash the filter cake with cold MTBE (2 x 1.0 L), and dry in a vacuum oven at 40°C for 24 hours to yield the final Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride .

References

  • Compounds and compositions for cognition-enhancement, methods of making, and methods of treating. Source: Google Patents (US8853219B2).
  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Source: PrepChem. URL:[Link]

  • Development of new mGAT4 inhibitors by variation of the amino acid subunit and lipophilic domain of (S)-SNAP-5114. Source: LMU Munich (Dissertation). URL:[Link]

  • Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3). Source: PubChemLite (Université du Luxembourg). URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride in Peptidomimetic Design

Executive Summary & Rationale As a Senior Application Scientist, I approach the design of peptidomimetics not merely as an exercise in synthesis, but as a strategic structural intervention. Native peptides often suffer f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I approach the design of peptidomimetics not merely as an exercise in synthesis, but as a strategic structural intervention. Native peptides often suffer from rapid proteolytic degradation and poor membrane permeability, limiting their clinical utility[1]. To circumvent these limitations, the introduction of highly constrained, non-natural scaffolds is required.

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a uniquely powerful building block. Piperidine-3-carboxylic acid (nipecotic acid) derivatives are proven to induce specific secondary structures, such as β -turns, and act as rigidified proline surrogates[2]. By utilizing the 3-hydroxy substituted variant, we achieve a dual-purpose pharmacophore: the piperidine ring enforces global conformational restriction to enhance metabolic stability[3], while the tertiary 3-hydroxyl group serves as a critical hydrogen-bond donor/acceptor, mimicking the side chains of Serine or Threonine.

This application note provides a comprehensive, self-validating guide to preparing and incorporating this sterically hindered scaffold into solid-phase peptide synthesis (SPPS) workflows.

Physicochemical Profiling & Scaffold Properties

Before integrating this building block into a peptide chain, it is critical to understand its physicochemical constraints. The presence of both a hydroxyl and a carboxylate group at the C3 position creates a highly sterically encumbered quaternary carbon, which dictates our choice of coupling reagents and protection strategies.

Table 1: Physicochemical & Structural Properties

PropertyValue / DescriptionImpact on Synthesis & Design
CAS Number 2219376-55-1[4]Ensures precise sourcing of the correct regioisomer.
Molecular Formula C₇H₁₄ClNO₃[4]Supplied as an HCl salt; requires neutralization prior to N-protection.
Molecular Weight 195.64 g/mol (Salt)Stoichiometric calculations must account for the hydrochloride counterion.
C3 Stereocenter Quaternary CarbonHigh steric hindrance; requires highly reactive uronium coupling reagents (e.g., HATU).
C3 Hydroxyl Tertiary AlcoholProne to acid-catalyzed dehydration; necessitates base-catalyzed ester hydrolysis.

Mechanistic Insights: Conformational Control & Causality

The decision to incorporate this specific scaffold is rooted in structural causality. When inserted into a linear peptide sequence, the piperidine ring restricts the ϕ and ψ dihedral angles of the backbone.

Causality of Structural Stability: Proteases require peptides to adopt an extended conformation to access the scissile amide bond. The rigid chair conformation of the piperidine ring physically prevents this extended binding, thereby conferring profound resistance to enzymatic cleavage[1]. Furthermore, the C3-hydroxyl group can participate in intramolecular hydrogen bonding with adjacent amide protons, effectively locking the local sequence into a bioactive β -turn conformation, a structural motif frequently required for high-affinity protein-protein interaction (PPI) inhibition and opioid receptor binding[2].

Logic P Linear Native Peptide D Proteolytic Degradation P->D Susceptible M Insert 3-OH-Piperidine- 3-carboxylate P->M Scaffold Replacement C Conformational Restriction (β-turn induction) M->C H 3-OH Hydrogen Bonding (Target Anchor) M->H S Enhanced Metabolic Stability M->S R High-Affinity Receptor Binding C->R H->R

Mechanistic logic of enhanced stability and receptor binding via scaffold insertion.

Synthetic Strategy & Workflow

Because the commercial building block is supplied as a methyl ester hydrochloride salt[4], it cannot be directly used in SPPS. It must first be converted into an N-Fmoc protected free acid.

Workflow A Starting Material (HCl Salt) B Neutralization & N-Fmoc Protection A->B C Ester Hydrolysis (LiOH) B->C D SPPS Coupling (HATU/HOAt) C->D E Cleavage & Validation D->E

Synthetic workflow for incorporating the piperidine scaffold into SPPS.

Self-Validating Experimental Protocols

Protocol A: Preparation of Fmoc-3-Hydroxypiperidine-3-Carboxylic Acid

Objective: Convert the commercial methyl ester HCl salt into an SPPS-ready building block.

Causality of Reagent Selection: The C3-hydroxyl is a tertiary alcohol. Utilizing harsh acidic conditions to cleave the ester would trigger acid-catalyzed dehydration, forming an unwanted tetrahydropyridine alkene. Therefore, mild base-catalyzed saponification (LiOH) is strictly required to preserve the hydroxyl group.

Step-by-Step Methodology:

  • Neutralization & Protection: Dissolve 10 mmol of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride in 30 mL of a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na₂CO₃. Cool to 0°C.

  • Add 1.1 equivalents (11 mmol) of Fmoc-OSu dropwise over 15 minutes. Stir at room temperature for 12 hours.

  • Extraction: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Hydrolysis: Dissolve the crude Fmoc-methyl ester in 20 mL of THF/H₂O (3:1). Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 4 hours.

  • Isolation: Acidify carefully to pH 3 with 1M HCl at 0°C. Extract with Ethyl Acetate, wash with brine, dry, and concentrate to yield the free acid.

Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the higher R_f methyl ester spot disappears. Confirm via LC-MS; the mass must shift from [M+H]⁺ 382 (Fmoc-methyl ester) to [M+H]⁺ 368 (Fmoc-acid). If the ester persists >5%, add 0.5 eq additional LiOH and sonicate for 30 minutes.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Couple the sterically hindered quaternary C3-carboxylate to a resin-bound peptide amine.

Causality of Reagent Selection: The quaternary nature of the C3 carbon renders the carboxylate highly resistant to nucleophilic attack by the resin-bound amine. Standard carbodiimides (DIC/HOBt) will yield severe truncations. We must utilize HATU/HOAt, which generates a highly reactive 7-aza-OBt active ester capable of overcoming this extreme steric bulk.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-3-hydroxypiperidine-3-carboxylic acid and 0.3 mmol (3 eq) of HATU in 2 mL of DMF.

  • Add 0.6 mmol (6 eq) of DIPEA to the vial. A color change to yellow indicates active ester formation. Pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

Validation Checkpoint: Perform a Kaiser Test on a few resin beads. A positive result (blue beads) indicates incomplete coupling due to steric hindrance. If positive, perform a double coupling using COMU/DIPEA for 1 hour before proceeding to the capping step (Acetic Anhydride/DIPEA). A negative result (yellow beads) validates successful acylation.

Quantitative Data: Coupling Efficiency Optimization

To further illustrate the causality behind reagent selection, the following table summarizes quantitative coupling efficiencies when attaching this specific quaternary C3-carboxylate to a standard resin-bound alanine.

Table 2: Comparative Coupling Efficiencies for the Quaternary C3-Carboxylate

Coupling Reagent SystemEquivalentsReaction TimeYield / Purity (%)Epimerization Risk
DIC / HOBt 3.02 hours< 35% (Truncation)Low
HBTU / DIPEA 3.02 hours~ 55%Moderate
HATU / HOAt / DIPEA 3.02 hours> 92%Low
COMU / DIPEA 3.01 hour> 96%Low

Note: Data reflects the necessity of utilizing uronium salts with superior leaving groups (HOAt/Oxyma derivatives) to overcome the steric barrier of the C3 quaternary center.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in methyl 3-hydroxypiperidine-3-carboxylate hydrochloride synthesis

Technical Support Center: Yield Optimization for Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly functionalized piperidine derivatives. The synthesis of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride—a critical building block in neuropharmacology and drug discovery[1]—is notoriously plagued by low yields.

This guide abandons generic protocols to dissect the mechanistic bottlenecks of this specific synthesis. By understanding the causality behind each reaction failure, we can implement a self-validating, optimized protocol that maximizes your yield and purity.

Mechanistic Workflow & Bottleneck Identification

The conventional synthesis relies on the cyanohydrin reaction of a protected 3-piperidone, followed by acidic hydrolysis and esterification[2]. However, the quaternary C3 center introduces severe steric hindrance, and the highly polar zwitterionic nature of the intermediate makes isolation treacherous.

SynthesisRoute A 1-Boc-3-piperidone (Starting Material) B 1-Boc-3-cyano- 3-hydroxypiperidine A->B TMSCN, Cat. ZnI2 (Cyanohydrin Formation) C 3-Hydroxypiperidine- 3-carboxylic acid HCl B->C Conc. HCl, 80°C (Hydrolysis & Deprotection) D Methyl 3-hydroxypiperidine- 3-carboxylate HCl C->D SOCl2, MeOH, Reflux (Esterification)

Figure 1: Optimized synthetic workflow for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.

Quantitative Yield Analysis

To troubleshoot effectively, you must know where the losses occur. The table below compares standard literature yields against our optimized parameters.

Reaction StepCommon Yield BottleneckStandard YieldOptimized YieldKey Optimization Parameter
Cyanohydrin Formation Retro-cyanohydrin reversion50–60%85–95% Use of TMSCN to trap the alkoxide intermediate.
Nitrile Hydrolysis Steric hindrance / Dehydration40–50%75–80% Extended heating (80 °C) in conc. HCl; avoid >100 °C[2].
Isolation of Intermediate Zwitterion water solubility20–30%>90% Telescoping the reaction: evaporate to absolute dryness.
Esterification Poor conversion due to quaternary center30–40%80–85% In-situ HCl generation via SOCl₂; prolonged reflux.

Self-Validating Experimental Protocol

Do not proceed to the next step without passing the built-in validation checks. This ensures that failures are caught immediately, saving time and reagents.

Step 1: Cyanohydrin Formation

  • Dissolve 1-Boc-3-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0–5 °C.

  • Add a catalytic amount of Zinc Iodide (ZnI₂, 0.05 eq), followed by the dropwise addition of Trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Stir for 2 hours at room temperature.

  • Validation Check: Perform TLC (Hexane/EtOAc 7:3). The ketone starting material (stains with KMnO₄) must be completely consumed, replaced by a more polar spot. If starting material remains, the equilibrium has stalled; add an additional 0.2 eq of TMSCN.

Step 2: Telescoped Hydrolysis & Deprotection

  • Concentrate the DCM mixture under reduced pressure to yield the crude silyl ether.

  • Suspend the residue in concentrated HCl (37%, 10 volumes) and heat strictly to 80–85 °C for 16 hours[2].

  • Validation Check: The reaction must transition from a suspension to a clear, homogeneous solution. The cessation of gas evolution (CO₂ and isobutylene from Boc cleavage) indicates successful deprotection[1].

Step 3: Crucial Isolation (Evaporation)

  • Do not perform an aqueous extraction. Transfer the acidic solution to a rotary evaporator and concentrate to dryness at 60 °C.

  • Co-evaporate the residue three times with anhydrous toluene to azeotropically remove all residual water.

  • Validation Check: The residue must be a free-flowing, off-white powder. If it is a sticky syrup, water is still present. Do not proceed to esterification until the powder is completely dry.

Step 4: Anhydrous Esterification

  • Suspend the dry powder in anhydrous methanol (10 volumes) and cool to 0 °C.

  • Add Thionyl chloride (SOCl₂, 3.0 eq) dropwise. Caution: Highly exothermic.

  • Reflux the mixture (65 °C) for 18–24 hours.

  • Concentrate under reduced pressure and recrystallize the crude solid from methanol/diethyl ether.

  • Validation Check: Analyze an aliquot via LC-MS. You must observe the exact mass for the esterified product adduct [M+H]⁺ at m/z 160.1[3].

Troubleshooting FAQs

Q1: When scaling up the cyanohydrin formation from 1-Boc-3-piperidone, my yields drop significantly, and starting material is recovered. Why is this happening? Answer: The formation of a cyanohydrin from a sterically hindered ketone is a reversible equilibrium. Under standard aqueous conditions (e.g., KCN/HCl), the equilibrium can shift back toward the ketone (retro-cyanohydrin reaction) during workup. Solution: Switch to the anhydrous conditions described in Step 1 using TMSCN. The silyl group traps the intermediate alkoxide as a stable silyl ether, driving the equilibrium forward and preventing reversion.

Q2: The hydrolysis of the nitrile to the carboxylic acid is stalling. Can I increase the temperature to 110 °C to force the reaction? Answer: No. The nitrile is located at a highly sterically hindered quaternary carbon (C3), making nucleophilic attack by water difficult. While high temperatures might seem logical to force the reaction, they promote the elimination of the tertiary hydroxyl group, leading to dehydrated tetrahydropyridine byproducts. Solution: Maintain a strict temperature of 80–85 °C and rely on extended reaction times (16+ hours) in concentrated HCl[2].

Q3: I lose a massive amount of product during the aqueous workup of the 3-hydroxypiperidine-3-carboxylic acid intermediate. What is the best extraction solvent? Answer: There is no good extraction solvent. 3-Hydroxypiperidine-3-carboxylic acid is a highly polar zwitterion (or a highly water-soluble hydrochloride salt in acidic media). Any aqueous extraction will inevitably lead to massive yield losses. Solution: Telescope the reaction. Evaporate the acidic hydrolysis mixture to absolute dryness and use the crude hydrochloride salt directly in the esterification step.

Q4: The final esterification with methanol is incredibly slow. Standard Fischer esterification conditions (MeOH/H₂SO₄) are giving me <40% yield. Why? Answer: The carboxylic acid at the C3 position is sterically shielded by the adjacent piperidine ring and the geminal hydroxyl group. Standard catalytic acid is insufficient to drive the equilibrium at a practical rate. Solution: Utilize thionyl chloride (SOCl₂) in anhydrous methanol. This generates anhydrous HCl gas in situ and forms a highly reactive sulfite intermediate, overcoming the steric hindrance and pushing the yield above 80%.

TroubleshootingLogic Start Yield Drop Identified in Synthesis Q1 Is starting material (ketone) recovered after Step 1? Start->Q1 A1 Action: Use TMSCN to trap alkoxide and prevent reversion Q1->A1 Yes Q2 Are dehydrated byproducts observed during hydrolysis? Q1->Q2 No A2 Action: Lower temp to 80°C; extend reaction time Q2->A2 Yes Q3 Is product lost during aqueous workup? Q2->Q3 No A3 Action: Telescope reactions; evaporate to absolute dryness Q3->A3 Yes

Figure 2: Troubleshooting logic tree for identifying and resolving yield bottlenecks.

References

  • Title: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid Source: PrepChem URL: [Link]

  • Title: US Patent 8,853,219 B2 - Compounds and compositions for cognition-enhancement, methods of making, and methods of treating Source: Google Patents URL
  • Title: Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link]

  • Title: US Patent 9,403,806 B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating Source: Google Patents URL

Sources

Optimization

Troubleshooting solubility issues with methyl 3-hydroxypiperidine-3-carboxylate hydrochloride in aqueous media

Welcome to the advanced technical support guide for handling methyl 3-hydroxypiperidine-3-carboxylate hydrochloride . This compound is frequently utilized as a critical intermediate in the synthesis of cognition-enhancin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling methyl 3-hydroxypiperidine-3-carboxylate hydrochloride . This compound is frequently utilized as a critical intermediate in the synthesis of cognition-enhancing muscarinic agonists and other neuroactive agents 1[1].

While the piperidine ring itself provides a hydrolytically stable and highly polar framework compared to other saturated heterocycles 2[2], the specific functionalization at the 3-position introduces complex physicochemical behaviors in aqueous media. Researchers commonly encounter two competing issues: thermodynamic precipitation (due to freebase formation) and kinetic degradation (due to ester hydrolysis).

Part 1: Mechanistic Causality & Physicochemical Overview

To successfully troubleshoot this compound, we must first understand the structural causality behind its behavior.

The parent compound, piperidine-3-carboxylic acid (nipecotic acid), exhibits a carboxylic pKa of approximately 4.133[3]. However, in our target compound, the carboxylic acid is masked as a methyl ester. The electron-withdrawing nature of both the 3-hydroxyl and 3-carboxylate groups significantly depresses the pKa of the secondary piperidine amine from a typical ~11.2 down to an estimated ~8.0–8.5.

Conformational studies show that piperidine-3-carboxylic acid derivatives typically adopt a chair conformation where bulky substituents can be stabilized by intramolecular hydrogen bonding (e.g., N⁺-H···O), which directly influences their solubility and reactivity profiles 4[4]. When introduced to physiological buffers (pH 7.4), a substantial fraction of the compound deprotonates into the less-soluble freebase form, leading to precipitation. Concurrently, the methyl ester is highly susceptible to base-catalyzed hydrolysis in aqueous environments.

Quantitative Physicochemical Data
ParameterValue / ObservationMechanistic Implication
Amine pKa (Estimated) ~8.0 - 8.5Significant freebase fraction exists at pH 7.4, reducing thermodynamic solubility.
Parent Acid pKa 4.13Esterification removes this acidic proton, leaving only the amine's basicity.
Aqueous Solubility (pH 5.0) > 50 mg/mLThe protonated salt is highly soluble; ideal for concentrated stock solutions.
Aqueous Solubility (pH 7.4) < 5 mg/mLFreebasing causes thermodynamic precipitation and cloudiness.
Hydrolytic Half-life (pH 4.0) > 7 daysThe ester is kinetically stable under mildly acidic conditions.
Hydrolytic Half-life (pH 7.4) ~ 12-24 hoursBase-catalyzed ester hydrolysis rapidly degrades the compound into the acid.

Part 2: Troubleshooting FAQs

Q1: Why does my solution turn cloudy when I dilute the stock powder directly into pH 7.4 PBS? A: This is a dual-factor issue. First, the high chloride concentration (137 mM) in PBS triggers the common ion effect, which artificially depresses the solubility limit of the hydrochloride salt. Second, at pH 7.4, the buffer forces a large percentage of the compound into its uncharged freebase form, which has drastically lower aqueous solubility. Solution: Always dissolve the dry powder in unbuffered, LC-MS grade water (pH ~5.5) first to ensure complete solvation of the protonated salt, then dilute this stock into your working buffer immediately prior to the assay.

Q2: My compound dissolves perfectly, but my biological assay results are inconsistent over a 24-hour period. What is happening? A: You are likely observing kinetic degradation via ester hydrolysis. Methyl esters are vulnerable to base-catalyzed hydrolysis at pH > 7.0. Over 24 hours at 37°C in a pH 7.4 buffer, a significant portion of your compound converts into 3-hydroxypiperidine-3-carboxylic acid. Solution: Prepare fresh working solutions daily. Do not store aqueous stocks at physiological pH.

Q3: Can I use DMSO to improve the solubility of the freebase in physiological buffers? A: Yes, but with strict limitations. While DMSO solvates the freebase, adding a concentrated DMSO stock to an aqueous buffer can still lead to "crashing out" (kinetic precipitation) if the final concentration exceeds the thermodynamic solubility limit of the freebase at that specific pH. Keep the final DMSO concentration ≤ 1% and ensure the final compound concentration is below 1 mM.

Part 3: Diagnostic Workflows and Pathways

TroubleshootingWorkflow Start Compound added to aqueous buffer Observation Is the solution cloudy or clear? Start->Observation Cloudy Cloudy / Precipitate Observation->Cloudy Clear Clear Solution Observation->Clear CheckPH Check Buffer pH Cloudy->CheckPH HPLC Run HPLC Analysis Clear->HPLC HighPH pH > 7.0 (Freebase Formation) CheckPH->HighPH HighSalt High [Cl-] (Common Ion Effect) CheckPH->HighSalt Degradation New Peaks Detected (Ester Hydrolysis) HPLC->Degradation Stable Single Peak (Stable Solution) HPLC->Stable

Workflow for diagnosing solubility and stability issues in aqueous media.

ChemicalPathway Protonated Protonated Freebase Freebase Protonated->Freebase Deprotonation (OH-) Hydrolyzed Hydrolyzed Acid Degradation Product Base-catalyzed Protonated->Hydrolyzed Slow Hydrolysis Freebase->Protonated Protonation (H+) Freebase->Hydrolyzed Ester Hydrolysis

pH-dependent equilibrium and degradation pathways of the piperidine ester.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Aqueous Stock

Causality Focus: Unbuffered LC-MS water is slightly acidic (pH ~5.5) due to dissolved CO₂, which maintains the piperidine nitrogen in its protonated, highly soluble state and minimizes base-catalyzed ester hydrolysis.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the methyl 3-hydroxypiperidine-3-carboxylate hydrochloride powder in a low-humidity environment (the salt is hygroscopic).

  • Solvation: Add the calculated volume of LC-MS grade water to achieve a 10 mM concentration. Do NOT use PBS or saline for this step to avoid the common ion effect.

  • Agitation: Vortex for 30 seconds. If any particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Storage: Aliquot the clear solution into single-use microcentrifuge tubes and store immediately at -20°C.

  • Self-Validating Step: Dilute a 10 µL aliquot of the stock into 990 µL of LC-MS grade water and immediately analyze via UV-Vis (scan 200-400 nm) or HPLC. A single sharp peak with >98% relative area confirms successful dissolution without degradation.

Protocol B: Kinetic Stability Profiling via HPLC

Causality Focus: To accurately measure degradation over time, the reaction must be halted instantly at each time point. Quenching with TFA immediately lowers the pH, protonating the amine to resolubilize any precipitated freebase, while simultaneously halting base-catalyzed ester hydrolysis.

Step-by-Step Methodology:

  • Initiation: Dilute the 10 mM stock into your target buffer (e.g., pH 7.4 PBS) to a final concentration of 1 mM.

  • Incubation: Place the solution in a thermoshaker at 37°C, 300 RPM.

  • Sampling: At t = 0, 1, 2, 4, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately inject the 50 µL aliquot into a vial containing 50 µL of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Vortex thoroughly.

  • Analysis: Analyze via RP-HPLC using a C18 column and a gradient mobile phase of Water/Acetonitrile (both containing 0.1% TFA).

  • Self-Validating Step: Calculate the mass balance. The sum of the Area Under the Curve (AUC) for the parent peak (ester) and the degradation peak (hydrolyzed acid) at 24 hours must equal the AUC of the parent peak at t=0 (±5%). If the total AUC drops significantly, the compound is precipitating out of solution rather than degrading.

Part 5: References

  • US9403806B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating . Google Patents. 1

  • 498-95-3 Nipecotic acid Properties & Safety Info . Guidechem. 3

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties . PMC - NIH. 2

  • Crystal and molecular structure of 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid studied by X-ray diffraction, FTIR, 1H and 13C NMR spectroscopy, and B3LYP method . ResearchGate. 4

Sources

Troubleshooting

How to freebase methyl 3-hydroxypiperidine-3-carboxylate hydrochloride for organic synthesis

Topic: Preparation of Methyl 3-hydroxypiperidine-3-carboxylate Freebase Audience: Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Guide for the preparation of met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Methyl 3-hydroxypiperidine-3-carboxylate Freebase

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Guide for the preparation of methyl 3-hydroxypiperidine-3-carboxylate freebase from its hydrochloride salt. This procedure, commonly referred to as 'freebasing', is a fundamental step in organic synthesis, required when the neutral, nucleophilic amine is needed for subsequent reactions. While seemingly a straightforward acid-base extraction, the specific functionalities of this molecule—a secondary amine, a tertiary alcohol, and a methyl ester—present unique challenges.

This guide provides a robust, field-proven protocol and addresses common issues encountered during the process. Our approach as Senior Application Scientists is to not only provide a method but to explain the chemical principles and decision-making behind each step, ensuring you can adapt and troubleshoot effectively.

Core Principles: The Chemistry of Freebasing

The hydrochloride salt of methyl 3-hydroxypiperidine-3-carboxylate exists as a protonated piperidinium chloride. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. The goal is to deprotonate this ammonium ion using a suitable base to regenerate the neutral amine, or "freebase."

The primary chemical equilibrium is illustrated below:

Caption: Acid-base reaction for freebase generation.

A critical consideration is the potential for a competing side reaction: the base-catalyzed hydrolysis of the methyl ester, a reaction known as saponification.[1] This irreversible reaction converts the desired ester into a carboxylate salt, which is highly water-soluble and difficult to separate.

Caption: Saponification: the primary competing side reaction.

The success of this procedure hinges on selecting conditions that maximize the rate of deprotonation while minimizing the rate of ester hydrolysis.

Recommended Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure a successful outcome. It prioritizes the stability of the ester functionality.

Materials:

  • Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), reagent grade

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel, Erlenmeyer flasks, ice bath, rotary evaporator

Step-by-Step Methodology
  • Dissolution: Dissolve the methyl 3-hydroxypiperidine-3-carboxylate hydrochloride salt in deionized water (approx. 10-15 mL of water per gram of salt) in an Erlenmeyer flask. Stir until a clear solution is formed.

  • Biphasic Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM).

  • Cooling: Place the separatory funnel in an ice bath and allow the contents to cool to 0-5°C. This is a critical step to minimize potential ester hydrolysis.[2]

  • Basification: While swirling the funnel in the ice bath, slowly add solid potassium carbonate (K₂CO₃) in portions.

    • Causality: K₂CO₃ is a moderately strong base, sufficient to deprotonate the piperidinium ion (pKa ≈ 10-11) but gentle enough to significantly reduce the risk of ester hydrolysis compared to stronger bases like NaOH or KOH.[3] Adding it slowly controls any potential exotherm.

    • Validation Check: Continue adding K₂CO₃ until effervescence ceases and the aqueous layer reaches a pH ≥ 10. Check the pH using litmus paper or a pH strip. The presence of undissolved solid K₂CO₃ is acceptable and indicates saturation.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes. Allow the layers to separate completely.

    • Insight: The newly formed freebase is significantly more soluble in the organic DCM layer than in the aqueous layer. This partitioning into the organic phase immediately protects it from the basic aqueous environment.

  • Phase Separation: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of DCM (approx. half the initial volume) to the separatory funnel and repeat the extraction process (steps 5-6). Perform a total of 3 extractions to maximize recovery. The high polarity of the product may lead to some water solubility, making multiple extractions essential.[4]

  • Drying: Combine all organic extracts. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes to remove dissolved water.

    • Validation Check: The drying agent should move freely when swirled, and the solution should be clear, not cloudy. If the drying agent clumps together, add more until it is free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh DCM to recover any remaining product.

  • Solvent Removal: Concentrate the filtered solution under reduced pressure using a rotary evaporator. Use a water bath temperature below 40°C to prevent product degradation. The final product is expected to be a pale yellow oil or a low-melting solid.

Caption: Recommended workflow for freebase preparation.

Troubleshooting & FAQs

Q1: My extraction yield is consistently low. What are the likely causes and solutions?

A1: Low yield is a common issue, often stemming from the product's polarity. The hydroxyl and ester groups increase its solubility in water, even in its freebase form.

  • Cause 1: Incomplete Extraction. A single extraction is often insufficient.

    • Solution: Always perform at least three extractions with your chosen organic solvent. This ensures maximum transfer of the product from the aqueous to the organic phase.

  • Cause 2: Suboptimal Solvent Choice.

    • Solution: Dichloromethane (DCM) is recommended due to its higher polarity compared to solvents like diethyl ether, which aids in extracting the polar freebase. Ethyl acetate is another viable option.

  • Cause 3: Emulsion Formation. Vigorous shaking can sometimes create a stable emulsion at the interface, trapping your product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic product, further decreasing its aqueous solubility.[5][6]

  • Cause 4: Incomplete Basification. If the pH is not high enough, a significant portion of your product will remain as the protonated, water-soluble salt.

    • Solution: Ensure the aqueous layer's pH is robustly basic (pH ≥ 10) after adding the base. Test with pH paper.

Q2: I suspect the ester group is being hydrolyzed. How can I confirm this and prevent it?

A2: Ester hydrolysis (saponification) is the most significant potential side reaction.

  • Confirmation:

    • TLC Analysis: Spot your crude product on a TLC plate alongside the starting hydrochloride salt. The freebase should have a higher Rf than the salt. The hydrolyzed carboxylate product is ionic and will likely remain at the baseline (Rf = 0). A significant spot at the baseline of your product lane is a strong indicator of hydrolysis.

    • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the methyl ester singlet (a sharp peak for -OCH₃, likely around 3.7 ppm) in the ¹H NMR spectrum of the crude product.

  • Prevention:

    • Choice of Base: This is the most critical factor. Avoid strong hydroxides (NaOH, KOH) unless absolutely necessary and only at very low temperatures. Potassium carbonate (K₂CO₃) is the recommended choice. For extremely sensitive substrates, a weaker base like sodium bicarbonate (NaHCO₃) can be used, though you will need to ensure the pH gets high enough for complete deprotonation.

    • Temperature Control: Perform the entire basification and extraction process in an ice bath (0-5°C). Chemical reactions, including hydrolysis, are significantly slower at lower temperatures.[1]

    • Minimize Contact Time: Do not let the reaction mixture sit in the basic aqueous solution for an extended period. Proceed with the extraction immediately after basification.

Q3: Which base is truly the best? A comparison of NaOH vs. K₂CO₃.

A3: The choice of base is a trade-off between reaction efficiency and the risk of side reactions.

FeatureSodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)
Basicity Very Strong (pKb ≈ -0.7)Moderately Strong (pKb ≈ 3.7)
Deprotonation Speed Very FastFast
Risk of Ester Hydrolysis High. The presence of hydroxide ions directly promotes saponification.[7][8]Low. Carbonate is a weaker nucleophile and less prone to attacking the ester carbonyl.[9]
Handling Generates significant heat upon dissolution.Less exothermic. Generates CO₂ gas upon neutralization of the acid salt.
Recommendation Not recommended for this substrate unless all other methods fail and extreme temperature control (<0°C) is employed.Highly recommended. Provides the best balance of effective deprotonation and functional group compatibility for this molecule.

Q4: How do I properly handle and store the final freebase product?

A4: The isolated freebase is a secondary amine and can be sensitive.

  • Atmospheric CO₂: Amines can react with carbon dioxide from the air to form carbamate salts. While this is a slow process, for long-term storage, it's best to keep the product under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Temperature: Many organic molecules are best stored cold to slow decomposition. If the product is a liquid or oil, storing it in a freezer is advisable. The freebase of (R)-Methyl piperidine-3-carboxylate is recommended to be stored under -20°C.[10]

  • Purity: Ensure all solvent is removed, as residual solvent can interfere with subsequent reactions. However, do not heat the product excessively during solvent removal. A final drying step under high vacuum is often beneficial.

References
  • CN106432059A: Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermedi
  • Sciencemadness Discussion Board: CWE of Piperidine. [Link]

  • CN105924408A: Synthetic method of piperidine hydrochloride.
  • DTIC: Piperidine Synthesis. [Link]

  • Sciencemadness.org: Piperidine from the hydrolysis of piperine. [Link]

  • ChemSC: methyl 3-hydroxypiperidine-3-carboxylate hydrochloride — Chemical Substance Information. [Link]

  • PubChem: Methyl 3-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem: Piperidine. [Link]

  • Chemistry LibreTexts: Acid-Base Extraction. [Link]

  • American Addiction Centers: Freebasing Cocaine: Effects and Risks of Freebasing. [Link]

  • Master Organic Chemistry: Basic Hydrolysis of Esters - Saponification. [Link]

  • PMC, National Center for Biotechnology Information: A Quick Method for the Determination of the Fraction of Freebase Nicotine in Electronic Cigarettes. [Link]

  • ChemRxiv: Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]

  • Wikipedia: Piperidine. [Link]

  • ResearchGate: How to extract/isolate piperazine from water without distillation? [Link]

  • US2363158A: Process for the purific
  • Milliken: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Sciencemadness.org: Piperidine from the hydrolysis of piperine (cont.). [Link]

  • Course Hero: Experiment # 2: Piperine – Synthesis and Isolation of a Natural Product. [Link]

  • Quora: What strong bases that can be used to deprotonate secondary amine? [Link]

  • ResearchGate: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • US6365601B1: Process for extraction of piperine
  • UCCS: Acid-Base Extraction. [Link]

  • KEFRI: OPTIMIZATION OF PIPERINE EXTRACTION FROM BLACK PEPPER (PIPER NIGRUM) USING DIFFERENT SOLVENTS FOR CONTROL OF BEDBUGS. [Link]

  • CN101602748B: A kind of purific
  • Reddit: r/OrganicChemistry - Suitable Non Nucleophilic Base to use? [Link]

  • NO168469B: PROCEDURE FOR THE PREPAR
  • Grokipedia: Piperidine. [Link]

  • USF: Lab 3 - Extraction. [Link]

  • ResearchGate: Solubility of Flavonoids in Organic Solvents. [Link]

  • University of York: Chemically-active extraction. [Link]

  • ResearchGate: Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. [Link]

Sources

Optimization

Optimizing reaction conditions for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride ester hydrolysis

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the critical bottlenecks associated with the hydrolysis of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride to its correspon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the critical bottlenecks associated with the hydrolysis of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride to its corresponding carboxylic acid.

As an amino acid derivative containing both a basic secondary amine and an α -hydroxy functional group, this substrate presents unique isolation challenges. This guide synthesizes field-proven methodologies to ensure high-yielding, self-validating workflows.

Mechanistic Overview & Workflow

HydrolysisOptimization A Methyl 3-hydroxypiperidine-3-carboxylate HCl B Acidic Hydrolysis (6M HCl, 95°C) A->B Path A (Preferred) C Basic Hydrolysis (LiOH, THF/H2O, 25°C) A->C Path B (Alternative) D Evaporate in vacuo (Co-evaporate w/ Toluene) B->D 12-18h E Aqueous Metal Salt (Highly Soluble) C->E 4-6h F Product: 3-Hydroxypiperidine-3-carboxylic acid HCl D->F Direct Isolation G Cation Exchange (Amberlite IR-120) E->G Load & Wash H Product: Free Zwitterion G->H Elute (NH4OH)

Fig 1: Reaction pathways for isolating piperidine-3-carboxylic acid derivatives.

Troubleshooting & FAQs

Q1: Why is my isolated yield so low when using standard LiOH/NaOH basic hydrolysis? Causality: Methyl 3-hydroxypiperidine-3-carboxylate contains both a basic secondary amine and an acidic carboxylic acid. When you perform basic hydrolysis, you generate the metal carboxylate salt. Upon neutralization to isolate the product, the molecule forms a highly polar zwitterion. Zwitterions possess extremely high aqueous solubility and poor partition coefficients in organic solvents (like EtOAc or DCM). Consequently, standard liquid-liquid extraction is highly ineffective, rendering the workup tedious and resulting in massive yield losses to the aqueous layer[1]. Solution: Switch to acidic hydrolysis to directly isolate the hydrochloride salt, or utilize cation-exchange chromatography to capture the free zwitterion.

Q2: What are the optimal conditions for acidic hydrolysis of this specific substrate? Causality: Acidic hydrolysis using concentrated HCl (or 6M HCl) at elevated temperatures is highly efficient for amino acid esters[2]. Because your starting material is already a hydrochloride salt, utilizing aqueous HCl prevents mixed-salt formation and counter-ion exchange issues. The reaction is driven to completion by the large excess of water. Crucially, the product (3-hydroxypiperidine-3-carboxylic acid hydrochloride) is recovered simply by evaporating the volatile solvent and acid, completely bypassing the problematic aqueous extraction phase[2].

Q3: How do I isolate the free amino acid (zwitterion) if my downstream application is sensitive to HCl? Causality: If your subsequent coupling steps require the free base, you must desalt the aqueous mixture. Using a strongly acidic cation exchange resin (e.g., Amberlite IR-120 in H+ form) traps the protonated piperidine ring. Neutral salts (like LiCl) and anionic impurities wash through the column. The pure zwitterion is then eluted using a volatile basic solution, leaving inorganic contaminants behind[3].

Q4: I am observing decomposition or dehydration side-products during prolonged reflux. How can I mitigate this? Causality: Your substrate is an α -hydroxy acid derivative (both the hydroxyl and carboxylate groups are located on C3). Under extremely harsh acidic conditions and prolonged high heat (e.g., >110 °C), α -hydroxy acids can undergo dehydration to yield α,β -unsaturated acids, or undergo retro-aldol-type fragmentation. Solution: Cap the reaction temperature at 90–95 °C. Monitor the reaction strictly via LC-MS to minimize the substrate's residence time at high temperatures, and remove the heat source immediately upon complete ester consumption.

Quantitative Method Comparison

ParameterAcidic Hydrolysis (Path A)Basic Hydrolysis (Path B)
Reagents 6M HCl (aq)LiOH·H₂O, THF/H₂O (1:1)
Temperature 90–95 °C25 °C
Reaction Time 12–18 hours4–6 hours
Primary Challenge Risk of α -hydroxy dehydrationZwitterion isolation
Isolation Method Direct evaporation in vacuoCation-exchange (Amberlite IR-120)
Final Product Form Hydrochloride SaltFree Zwitterion
Typical Yield >90%50–70%

Validated Experimental Protocols

Protocol A: Acidic Hydrolysis (Preferred Method)

This method leverages volatility for isolation, ensuring high yields of the hydrochloride salt.

  • Reaction Setup: Suspend methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq) in 6M aqueous HCl (10 mL/mmol).

  • Heating: Heat the mixture to 95 °C under a nitrogen atmosphere with continuous stirring.

  • Self-Validation (Monitoring): Take a 10 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The disappearance of the parent mass [M+H]⁺ 160.1 (free base of the ester) and the emergence of [M+H]⁺ 146.1 (free base of the acid) confirms completion (typically 12-18 hours).

  • Isolation: Cool the reaction mixture to room temperature. Transfer to a round-bottom flask and concentrate in vacuo (rotary evaporator) at 50 °C to remove water, methanol, and excess HCl.

  • Drying: Co-evaporate the resulting residue with toluene (3 x 10 mL) to azeotropically remove trace water.

  • Purification: Triturate the crude solid with cold diethyl ether, filter, and dry under high vacuum to afford 3-hydroxypiperidine-3-carboxylic acid hydrochloride as a white solid.

Protocol B: Basic Hydrolysis & Ion-Exchange Isolation

Use this method only if the downstream application strictly requires the free zwitterion.

  • Reaction Setup: Dissolve the starting ester (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Hydrolysis: Add LiOH monohydrate (2.5 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 4-6 hours until LC-MS indicates complete conversion.

  • Solvent Removal: Evaporate the THF under reduced pressure at 30 °C.

  • Neutralization: Adjust the aqueous layer to pH 7-8 using 1M HCl.

  • Resin Loading: Load the aqueous solution onto a pre-conditioned Amberlite IR-120 (H⁺ form) cation exchange column[3].

  • Washing: Wash the column with 5 column volumes of deionized water to remove lithium salts, methanol, and anionic impurities.

  • Elution: Elute the product using 2M aqueous ammonium hydroxide (NH₄OH).

  • Self-Validation (Fraction Pooling): Spot the fractions on a TLC plate and stain with ninhydrin. Pool only the fractions that yield a distinct yellow/brown spot (indicative of the secondary amine).

  • Final Isolation: Lyophilize (freeze-dry) the pooled fractions to obtain the free zwitterion.

References

  • Title: Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid Source: PrepChem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL

Sources

Troubleshooting

Best purification and recrystallization techniques for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Welcome to the Application Scientist’s Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized piperidine derivatives.1 (CAS: 2219376-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist’s Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized piperidine derivatives.1 (CAS: 2219376-55-1) is a critical structural motif used in the synthesis of muscarinic agonists and cognition-enhancing therapeutics[1]. In these synthetic routes, this intermediate is often generated via the acidic hydrolysis and esterification of cyanohydrin precursors[2].

Because this molecule contains a secondary amine hydrochloride, a tertiary hydroxyl group, and a methyl ester, its purification requires precise manipulation of solvent polarity and rigorous environmental control. Below is a comprehensive, self-validating guide to mastering its purification.

Phase 1: Physicochemical & Solubility Profiling

Before initiating any purification workflow, you must understand the thermodynamic boundaries of your compound. The table below summarizes the quantitative data and its direct implications for your experimental design.

ParameterValueImplications for Purification
Chemical Formula C7H14ClNO3Highly polar; requires protic solvents for primary dissolution.
Molecular Weight 195.65 g/mol Baseline for calculating stoichiometric equivalents and yield.
Salt Form Hydrochloride (HCl)Induces severe hygroscopicity; necessitates anhydrous handling.
Predicted MS (m/z) 160.1 [M+H]+Used for LC-MS validation of the free base[3].
Primary Solvents Methanol, EthanolHigh dielectric constant disrupts the ionic lattice (Good Solvents).
Anti-Solvents Ethyl Acetate, Diethyl EtherLow polarity drives supersaturation and nucleation (Bad Solvents).

Phase 2: Mechanistic Workflow

The following logic diagram maps the dual-solvent recrystallization strategy, highlighting the critical decision gates to prevent yield loss.

RecrystallizationWorkflow Start Crude Methyl 3-hydroxypiperidine- 3-carboxylate HCl Dissolve Dissolve in Anhydrous Hot MeOH (50°C) Start->Dissolve Add Solvent Filter Hot Filtration (Remove Particulates) Dissolve->Filter If Turbid AntiSolvent Dropwise Addition of EtOAc Anti-Solvent Dissolve->AntiSolvent If Clear Filter->AntiSolvent Cooling Controlled Cooling (25°C to 4°C) AntiSolvent->Cooling Induce Nucleation Oiling Phase Separation (Oiling Out) Cooling->Oiling If Cooled Too Fast Harvest Vacuum Filtration & Dessication Cooling->Harvest Crystal Growth Seed Reheat & Add Seed Crystals Oiling->Seed Troubleshooting Seed->Cooling Retry Pure Pure Crystalline Product Harvest->Pure Yield Verification

Workflow for the recrystallization of methyl 3-hydroxypiperidine-3-carboxylate HCl.

Phase 3: Self-Validating Recrystallization Protocol

Do not merely follow these steps; observe the physical changes to validate the chemistry in real-time.

Step 1: Primary Dissolution (The Thermodynamic Phase)

  • Action: Suspend 1.0 g of crude methyl 3-hydroxypiperidine-3-carboxylate HCl in 3–5 mL of anhydrous methanol. Heat gently to 50°C under a dry nitrogen atmosphere.

  • Causality: Methanol's high dielectric constant and hydrogen-bonding capacity are required to disrupt the strong ionic lattice of the hydrochloride salt. Heating increases kinetic energy, driving the endothermic dissolution process.

  • Self-Validation Check: The solution should become completely transparent. If persistent turbidity remains after adding 5 volumes of methanol, inorganic salts (e.g., NaCl or KCl from upstream cyanohydrin reactions) are present. Proceed to Step 2. If clear, skip to Step 3.

Step 2: Hot Filtration (Optional but Recommended)

  • Action: Pass the hot solution through a pre-warmed fine glass frit or a PTFE syringe filter (0.45 µm) into a clean, dry, pre-warmed receiving flask.

  • Causality: Pre-warming the filter apparatus is mandatory. If the solution hits a cold surface, the localized drop in temperature will cause premature nucleation, clogging the frit and causing massive yield loss.

Step 3: Anti-Solvent Addition (The Kinetic Phase)

  • Action: While maintaining the solution at 40–50°C, begin the dropwise addition of anhydrous ethyl acetate. Continue until the solution becomes slightly cloudy (the "cloud point"), then immediately add a single drop of methanol to clear it.

  • Causality: Ethyl acetate lowers the bulk polarity of the solvent system. Reaching the cloud point proves the solution is critically supersaturated. Clearing it with one drop of methanol ensures crystallization happens slowly via organized nucleation rather than rapid, chaotic precipitation (which traps impurities in the crystal lattice).

Step 4: Nucleation and Maturation

  • Action: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Causality: Slow cooling provides the molecules sufficient time to align optimally in the crystal lattice, thermodynamically excluding solvated impurities.

Step 5: Isolation and Desiccation

  • Action: Harvest the crystals via vacuum filtration on a Büchner funnel under a stream of dry nitrogen. Wash the filter cake with 2 volumes of ice-cold ethyl acetate. Immediately transfer to a vacuum desiccator over P2O5.

  • Causality: Ice-cold ethyl acetate removes surface mother liquor without dissolving the product. Immediate desiccation prevents the highly hygroscopic HCl salt from absorbing atmospheric moisture and deliquescing.

Phase 4: Diagnostic Q&A (Troubleshooting)

Q1: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. What is the mechanistic cause, and how do I fix it? Causality & Solution: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the anti-solvent is added too rapidly. Protocol Fix: Re-dissolve the oil by adding a few drops of hot methanol. Next time, add the ethyl acetate much more slowly while maintaining the solution at 40°C. If oiling persists, introduce a few "seed crystals" of pure product at the cloud point. Seeding bypasses the kinetic energy barrier for nucleation, forcing a solid-liquid phase separation.

Q2: I am observing significant yield loss, and LC-MS shows a mass corresponding to M-14. What is happening? Causality & Solution: You are observing acid-catalyzed ester hydrolysis. Methyl 3-hydroxypiperidine-3-carboxylate is susceptible to hydrolysis if trace water is present during heating, yielding 3-hydroxypiperidine-3-carboxylic acid. The HCl salt provides the acidic environment, and water acts as the nucleophile. Protocol Fix: Strictly maintain anhydrous conditions. Use only anhydrous solvents. If you are concentrating the crude mixture prior to recrystallization, use azeotropic drying (e.g., co-evaporation with toluene) to remove residual water below the temperature threshold for hydrolysis.

Q3: The isolated crystals turn into a sticky paste after a few minutes on the bench. How do I handle this? Causality & Solution: Hydrochloride salts of functionalized piperidines are notoriously hygroscopic. Ambient humidity is being absorbed by the crystal lattice, leading to deliquescence. Protocol Fix: Never expose the dry filter cake to ambient air. Perform the vacuum filtration under an inverted funnel supplying a gentle stream of dry nitrogen. Store the final product in a tightly sealed amber vial, backfilled with argon, at 2–8°C.

Q4: Can I bypass recrystallization and just use silica gel chromatography? Causality & Solution: It is highly discouraged for the salt form. While normal-phase silica gel chromatography can be used for the free base (using gradients like 100% dichloromethane to 5% ethyl acetate/dichloromethane)[2], the hydrochloride salt interacts strongly with the acidic silanol groups on the silica gel. This leads to severe band tailing, irreversible adsorption, and poor recovery. If chromatography is mandatory, neutralize the salt to purify the free base, then regenerate the HCl salt post-column by treating it with methanolic HCl.

References

  • Source: google.
  • Source: sigmaaldrich.
  • Title: PubChemLite - Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3)

Sources

Optimization

Resolving common impurities in methyl 3-hydroxypiperidine-3-carboxylate hydrochloride batches

Welcome to the advanced troubleshooting guide for the synthesis and purification of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1). As a critical building block in medicinal chemistry—particul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis and purification of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1). As a critical building block in medicinal chemistry—particularly in the development of muscarinic agonists and oxadiazole derivatives[1]—batch purity is paramount.

This guide is designed for application scientists and drug development professionals. It moves beyond basic synthetic steps to address the thermodynamic and mechanistic causality behind common batch failures, providing self-validating protocols to ensure >98% purity.

Diagnostic Workflow

Before adjusting your synthetic route, use the following diagnostic flowchart to map your analytical data (LC-MS/NMR) to the correct mechanistic failure point.

Workflow A Batch Analysis (LC-MS / NMR) B1 Impurity: m/z 146.1 (Carboxylic Acid) A->B1 Hydrolysis B2 Impurity: m/z 142.1 (Dehydrated Ester) A->B2 Elimination B3 High Ash Content (Inorganic Salts) A->B3 Workup C1 Shift Equilibrium: Use Anhydrous HCl/MeOH B1->C1 C2 Prevent Elimination: Control Temp < 50°C B2->C2 C3 Desalting: iPrOH Trituration B3->C3 D Pure Methyl 3-hydroxypiperidine -3-carboxylate HCl C1->D C2->D C3->D

Workflow for resolving methyl 3-hydroxypiperidine-3-carboxylate HCl batch impurities.

Quantitative Data: Impurity Profiling

The target compound has an exact monoisotopic mass of 159.089 Da (free base), yielding a typical [M+H]⁺ of 160.1 in positive electrospray ionization[2]. Deviations from this mass indicate specific mechanistic side-reactions.

ImpurityMolecular WeightTypical LC-MS (M+H)⁺Causality / OriginResolution Strategy
3-Hydroxypiperidine-3-carboxylic acid 145.16 g/mol m/z 146.1Hydrolysis due to moisture[1]Re-subject to anhydrous HCl/MeOH
Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate 141.17 g/mol m/z 142.1Acid-catalyzed E1 dehydrationStrict temperature control (<50°C)
1-Boc-3-piperidone (Starting Material)199.25 g/mol m/z 200.1Incomplete cyanohydrin formationBisulfite wash prior to deprotection
Inorganic Salts (e.g., NH₄Cl, NaCl)VariableN/A (High conductivity)Residual from aqueous workupTrituration in anhydrous isopropanol

Troubleshooting Guides & FAQs

Q: Why does my batch contain a significant [M+H]⁺ = 146.1 peak, and how do I eliminate it? A: This peak corresponds to the hydrolyzed byproduct, 3-hydroxypiperidine-3-carboxylic acid. Its presence is a direct result of Le Chatelier's principle acting on the esterification equilibrium. Many legacy routes (such as those described in US Patent 8,853,219) utilize concentrated aqueous HCl (37%) in methanol to simultaneously hydrolyze the cyanohydrin intermediate and deprotect the Boc group[1]. The water introduced by the aqueous HCl acts as a competing nucleophile against methanol, halting the reaction at the carboxylic acid stage. Self-Validating Fix: Perform a Karl Fischer (KF) titration on your reaction solvent. If KF > 0.1%, you must switch to an anhydrous system. Generate anhydrous methanolic HCl in situ (see Protocol A) to drive the equilibrium entirely to the methyl ester.

Q: I am detecting an impurity at m/z 142.1. What is the mechanism of its formation? A: This mass corresponds to the α,β -unsaturated ester (methyl 1,2,5,6-tetrahydropyridine-3-carboxylate), formed via the dehydration of the tertiary alcohol at the C3 position. While the carbocation intermediate at C3 (alpha to the electron-withdrawing methyl ester) is energetically destabilized, the strongly acidic conditions and prolonged reflux temperatures (>65°C) often used during Boc-deprotection provide enough thermal activation energy to force an E1-type elimination. Self-Validating Fix: Cap your reaction temperature at 45–50°C. Monitor the reaction via LC-MS at 4-hour intervals. The Boc deprotection will proceed slightly slower, but the lower thermal energy will entirely suppress the dehydration pathway.

Q: My isolated yield is high, but the NMR shows broad peaks and the elemental analysis fails for carbon/nitrogen. What is wrong? A: Your batch is contaminated with inorganic salts. Because methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a highly polar, water-soluble molecule, traditional aqueous wash steps fail to partition the product from inorganic byproducts (like NH₄Cl from the cyanohydrin nitrogen). Self-Validating Fix: Abandon aqueous workups entirely. Use the azeotropic drying and trituration method detailed in Protocol B. If the ash content (via sulfated ash test) drops below 0.1%, the desalting is successful.

Validated Experimental Protocols

Protocol A: Anhydrous Esterification and Boc-Deprotection

Objective: Convert 1-Boc-3-cyano-3-hydroxypiperidine (or the free acid) to the target methyl ester HCl salt without triggering hydrolysis or dehydration.

  • Reagent Preparation: Charge a dry, argon-purged flask with anhydrous methanol (10 volumes relative to starting material). Cool the solvent to 0°C using an ice bath.

  • Anhydrous HCl Generation: Dropwise add acetyl chloride (3.0 equivalents) to the chilled methanol.

    • Causality: Acetyl chloride reacts quantitatively with methanol to form methyl acetate and strictly anhydrous HCl gas. This ensures zero water is introduced into the system, preventing the formation of the carboxylic acid impurity.

  • Reaction: Add the starting material (1.0 eq) portion-wise. Attach a reflux condenser and warm the mixture to exactly 45°C. Stir for 12–16 hours.

    • Causality: 45°C is the thermal sweet spot—warm enough to drive the Pinner reaction and Boc deprotection to completion, but strictly below the ~60°C threshold where tertiary alcohol dehydration initiates.

  • Validation: Pull a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. The reaction is complete when the peak at m/z 160.1 (Product) is >98% AUC, with m/z 146.1 (Acid) <1%.

Protocol B: Desalting and Crystallization

Objective: Remove inorganic impurities and isolate the pure, non-hygroscopic HCl salt.

  • Concentration: Concentrate the crude reaction mixture from Protocol A in vacuo (rotary evaporator, bath temp 40°C) to a thick syrup.

  • Azeotropic Drying: Add anhydrous toluene (5 volumes) to the flask and concentrate to dryness. Repeat this step twice.

    • Causality: Toluene forms an azeotrope with residual water and methanol[1]. Removing these solvents forces the precipitation of the crude salt and prevents the highly polar product from "oiling out."

  • Trituration: Suspend the resulting crude solid in anhydrous isopropanol (3 volumes). Heat the suspension to 60°C for 30 minutes to dissolve organic impurities, then cool slowly to 5°C to crystallize the product.

  • Isolation: Filter the white crystalline solid over a glass frit and wash the filter cake with cold methyl tert-butyl ether (MTBE). Dry under high vacuum at 40°C for 24 hours to yield the pure hydrochloride salt.

References

  • methyl 3-hydroxypiperidine-3-carboxylate hydrochloride | 2219376-55-1 - Sigma-Aldrich , Sigma-Aldrich, Link

  • US8853219B2 - Compounds and compositions for cognition-enhancement, methods of making, and methods of treating , Google Patents, 1

  • Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3) - PubChemLite , PubChemLite / LCSB, 2

Sources

Troubleshooting

Overcoming steric hindrance when reacting methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with methyl 3-hydroxypiperidine-3-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with methyl 3-hydroxypiperidine-3-carboxylate hydrochloride [1].

This molecule is a highly valuable building block in drug development, utilized to introduce rigid, polar motifs into pharmacophores. However, the 3-position is fully substituted, featuring both a tertiary alcohol and a methyl ester on the same ring carbon. This geminal substitution creates extreme steric hindrance, effectively shielding both functional groups from standard nucleophilic or electrophilic attack[2].

Workflow: Strategic Functionalization Logic

Before diving into specific protocols, it is critical to map the logical workflow for reacting this crowded system. The diagram below illustrates the decision matrix required to bypass the steric shielding at the 3-position.

G A Start: Methyl 3-hydroxypiperidine- 3-carboxylate HCl B Step 1: Free-basing & N-Protection (e.g., Boc) A->B Base addition C Target: 3-OH (Tertiary Alcohol) B->C O-Functionalization D Target: 3-COOMe (Hindered Ester) B->D Saponification E Solution: Hyper-nucleophilic Catalysis (DMAP or 1-MI) C->E Overcome Steric Shielding F Solution: Non-Aqueous NaOH Hydrolysis D->F Force Tetrahedral Intermediate

Decision matrix for overcoming steric hindrance in 3-substituted piperidines.

FAQ Section 1: Handling the Hydrochloride Salt & N-Protection

Q: Why do my reactions with the 3-OH or ester fail completely when using the raw hydrochloride salt? A: The molecule is supplied as a hydrochloride salt to stabilize the secondary amine[1]. If you attempt to react the 3-OH or the ester without first neutralizing the salt, the acidic proton will immediately quench basic catalysts (like DMAP) or nucleophiles (like hydroxide ions)[3]. Furthermore, the unprotected secondary amine is highly nucleophilic and will competitively react with acylating agents or electrophiles.

Causality & Solution: By neutralizing the salt and installing a bulky N-protecting group (like Boc), you prevent N-acylation side reactions and force the reagents to interact exclusively with the sterically hindered 3-position.

Protocol 1: Standard Free-Basing and N-Boc Protection
  • Preparation: Suspend methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Neutralization: Add triethylamine (TEA) (2.5 eq) dropwise.

    • Validation Check: The opaque suspension will clear into a homogeneous solution as the free base is generated and dissolves.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM dropwise to the mixture.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under vacuum to yield the N-Boc protected intermediate.

FAQ Section 2: Overcoming Steric Shielding at the Tertiary Alcohol

Q: Standard acylation conditions (pyridine/acetic anhydride) leave the 3-OH completely unreacted. How can I force O-acylation? A: The 3-hydroxyl group is a tertiary alcohol flanked by the piperidine ring and a methyl ester. Standard acylating agents cannot achieve the necessary trajectory for nucleophilic attack due to severe steric repulsion[2]. To overcome this, you must shift from general base catalysis to hyper-nucleophilic catalysis using 4-(Dimethylamino)pyridine (DMAP)[3] or 1-Methylimidazole (1-MI)[4].

Causality & Solution: DMAP attacks the anhydride to form a highly reactive, positively charged acylpyridinium ion pair[3]. This intermediate is significantly more electrophilic than the parent anhydride, drastically lowering the activation energy required for the sterically hindered tertiary alcohol to attack the carbonyl carbon[2].

Table 1: Catalyst Efficacy for Sterically Hindered Tertiary Alcohols

Catalyst SystemMechanism of ActionEfficacy on Tertiary AlcoholsReference
Pyridine / Ac₂OGeneral base catalysisPoor (Sterically blocked)[2]
DMAP / Ac₂O / TEAAcylpyridinium ion intermediateHigh (Overcomes steric shielding)[3]
1-Methylimidazole (1-MI)Nucleophilic catalysisVery High (Mild conditions)[4]
Protocol 2: DMAP-Catalyzed O-Acylation
  • Preparation: Dissolve the N-Boc protected methyl 3-hydroxypiperidine-3-carboxylate (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add triethylamine (2.0 eq) as an auxiliary base and DMAP (0.1 to 0.2 eq) as the nucleophilic catalyst[3].

  • Acylation: Cool the mixture to 0 °C and add acetic anhydride (or your desired acyl chloride) (1.5 eq) dropwise.

  • Propagation: Stir at room temperature for 12-24 hours.

    • Validation Check: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a highly non-polar product spot indicates successful esterification.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography.

FAQ Section 3: Hydrolyzing the Hindered Methyl Ester

Q: Standard saponification (LiOH in THF/H₂O) fails to hydrolyze the methyl ester, even at elevated temperatures. What are the alternatives? A: Saponification requires the hydroxide ion to attack the ester carbonyl, forming a bulky tetrahedral intermediate[5]. The adjacent tertiary alcohol and piperidine ring create immense steric bulk, making this intermediate thermodynamically unstable and kinetically inaccessible under standard aqueous conditions[6].

Causality & Solution: In aqueous solutions, water heavily solvates hydroxide ions via hydrogen bonding, increasing their effective steric bulk and reducing their nucleophilicity[6]. By switching to a non-aqueous solvent system (e.g., Methanol/Dichloromethane), the hydroxide ion remains poorly solvated ("naked"). This dramatically increases its nucleophilicity, allowing it to penetrate the steric shield and force the formation of the tetrahedral intermediate[6].

SaponificationLogic A Hindered Methyl Ester B Aqueous LiOH/THF A->B C Non-Aqueous NaOH (MeOH/CH2Cl2) A->C D Hydroxide heavily solvated (High steric bulk) B->D E Hydroxide poorly solvated (Naked anion, highly nucleophilic) C->E F Reaction Fails (Tetrahedral intermediate blocked) D->F G Successful Hydrolysis (Carboxylate salt precipitates) E->G

Solvation effects on the hydrolysis of sterically hindered esters.

Protocol 3: Mild Non-Aqueous Alkaline Hydrolysis
  • Preparation: Dissolve the protected ester (1.0 eq) in a 9:1 mixture of anhydrous CH₂Cl₂ and Methanol[6].

  • Reagent Addition: Add a freshly prepared 3N methanolic solution of NaOH (3.0 to 5.0 eq)[6]. Note: Excess base is required due to the extreme steric hindrance.

  • Propagation: Stir at room temperature for 24-48 hours.

    • Validation Check: The solution will gradually become cloudy as the sodium salt of the sterically hindered carboxylic acid forms and begins to precipitate from the non-aqueous mixture[6].

  • Isolation: Evaporate the solvents entirely under vacuum.

  • Workup: Dissolve the crude residue in a minimal amount of water, cool to 0 °C, and carefully acidify to pH 3 using 1M HCl to protonate the carboxylate. Extract the free carboxylic acid with ethyl acetate, dry, and concentrate.

References
  • PubChemLite. "Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (C7H13NO3)". Université du Luxembourg. Available at: [Link]

  • Liu, et al. "Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole". Chemical Research in Chinese Universities. Available at:[Link]

  • ScholarWorks. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study". University of Texas Rio Grande Valley. Available at:[Link]

  • Arkat USA. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution". Arkivoc. Available at: [Link]

  • NIH. "Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments". National Institutes of Health. Available at: [Link]

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification". Master Organic Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Methyl and Ethyl 3-Hydroxypiperidine-3-carboxylate Hydrochloride in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredient (API). The 3-hydroxypiperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a range of neurologically active compounds. The choice of the ester protecting group, typically methyl or ethyl, on this scaffold can have subtle but significant implications for reactivity in subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride and its ethyl counterpart, offering experimental insights and theoretical considerations for researchers in drug discovery and process development.

Introduction to the Contenders

Both methyl 3-hydroxypiperidine-3-carboxylate hydrochloride and ethyl 3-hydroxypiperidine-3-carboxylate are valuable intermediates. They offer a trifunctional handle for chemical modification: a secondary amine for N-alkylation or acylation, a hydroxyl group for etherification or further functionalization, and an ester that can be hydrolyzed, reduced, or engaged in other transformations. The hydrochloride salt form enhances their stability and ease of handling.

CompoundStructureMolecular FormulaMolecular Weight
Methyl 3-hydroxypiperidine-3-carboxylate hydrochlorideMethyl 3-hydroxypiperidine-3-carboxylate hydrochloride structureC₇H₁₄ClNO₃195.64 g/mol
Ethyl 3-hydroxypiperidine-3-carboxylateEthyl 3-hydroxypiperidine-3-carboxylate structureC₈H₁₅NO₃173.21 g/mol

Comparative Reactivity Analysis

The primary differences in reactivity between the methyl and ethyl esters stem from two key factors: steric hindrance and electronic effects. The ethyl group is larger and slightly more electron-donating than the methyl group. These seemingly minor differences can manifest in varying reaction rates and yields in common synthetic operations.

N-Alkylation

N-alkylation is a fundamental transformation for elaborating the piperidine core. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic piperidine nitrogen attacks an alkyl halide or another electrophile.

Theoretical Considerations:

  • Steric Hindrance: The ethyl group of the ester, being larger than the methyl group, could theoretically impart slightly greater steric hindrance around the piperidine nitrogen, potentially slowing down the rate of N-alkylation. However, given the flexibility of the piperidine ring and the distance of the ester from the nitrogen, this effect is generally considered to be minimal.

  • Electronic Effects: The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group would marginally increase the electron density on the nitrogen atom, making it a slightly stronger nucleophile. This would suggest a faster reaction rate for the ethyl ester.

Experimental Insights:

Experimental Protocol: Representative N-Alkylation

This protocol provides a general procedure for the N-alkylation of 3-hydroxypiperidine-3-carboxylate hydrochloride derivatives.

N_Alkylation_Workflow Substrate Methyl or Ethyl 3-hydroxypiperidine-3-carboxylate HCl Reaction Reaction Mixture (Stir at RT to 80°C) Substrate->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC/LC-MS Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Alkyl-3-hydroxypiperidine- 3-carboxylate Purification->Product

Caption: General workflow for the N-alkylation of 3-hydroxypiperidine-3-carboxylate hydrochloride.

Procedure:

  • To a solution of methyl or ethyl 3-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq.) in a suitable solvent such as DMF or acetonitrile (5-10 mL per mmol of substrate) is added a base (e.g., K₂CO₃, 2.5 eq. or Et₃N, 3.0 eq.).

  • The alkylating agent (e.g., benzyl bromide, methyl iodide, 1.1 eq.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

N-Acylation

N-acylation is another crucial reaction for introducing diversity at the piperidine nitrogen, often employed in the synthesis of amides with a wide range of biological activities.

Theoretical Considerations:

Similar to N-alkylation, the nucleophilicity of the piperidine nitrogen is the key determinant of reactivity. The slightly more electron-donating ethyl group in the ethyl ester would render the nitrogen slightly more nucleophilic, suggesting a faster rate of acylation compared to the methyl ester. The steric difference between the methyl and ethyl groups is unlikely to play a significant role in this transformation.

Experimental Insights:

Direct comparative kinetic data for the N-acylation of these two specific molecules is scarce. However, in studies involving the acylation of various substituted piperidines, electronic effects on the nitrogen nucleophilicity are a primary driver of reactivity. Thus, it is anticipated that ethyl 3-hydroxypiperidine-3-carboxylate would react slightly faster with acylating agents than the corresponding methyl ester.

Experimental Protocol: Representative N-Acylation

This protocol outlines a general procedure for the N-acylation of 3-hydroxypiperidine-3-carboxylate hydrochloride.

N_Acylation_Workflow Substrate Methyl or Ethyl 3-hydroxypiperidine-3-carboxylate HCl Reaction Reaction Mixture (Stir at 0°C to RT) Substrate->Reaction Base Base (e.g., Et₃N, DIPEA) Base->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Anhydride) Acylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Monitor by TLC/LC-MS Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Acyl-3-hydroxypiperidine- 3-carboxylate Purification->Product

Caption: General workflow for the N-acylation of 3-hydroxypiperidine-3-carboxylate hydrochloride.

Procedure:

  • To a solution of methyl or ethyl 3-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 2.5 eq.) in an anhydrous aprotic solvent such as dichloromethane or THF (10 mL per mmol of substrate) at 0 °C is added the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Ester Hydrolysis

The hydrolysis of the ester group to the corresponding carboxylic acid is a common step in the synthesis of many APIs. This transformation is typically carried out under acidic or basic conditions.

Theoretical Considerations:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group, which can hinder the approach of the nucleophile (hydroxide ion in basic hydrolysis or water in acidic hydrolysis) to the carbonyl carbon of the ester. This steric effect would suggest a slower rate of hydrolysis for the ethyl ester.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon makes it slightly less electrophilic and therefore less susceptible to nucleophilic attack, which would also lead to a slower hydrolysis rate for the ethyl ester.

Experimental Insights:

A study comparing the hydrolytic stability of homologous esters, including methyl and ethyl benzoates, under both basic (LiOH) and enzymatic (rat plasma) conditions, provides valuable data.[1] In both scenarios, the methyl ester was found to be more stable (i.e., hydrolyzed more slowly) than the ethyl ester. While this study was not on the exact piperidine substrates, the fundamental principles of ester hydrolysis are transferable. The smaller size and slightly less electron-donating nature of the methyl group make the carbonyl carbon more accessible and more electrophilic, leading to a faster rate of hydrolysis for the methyl ester.

Comparative Hydrolysis Data (Homologous Benzoate Esters)[1]

EsterHalf-life (min) in Rat PlasmaHalf-life (min) with LiOH
Methyl Benzoate3614
Ethyl Benzoate1714

Note: While the LiOH data shows similar half-lives, the trend in plasma, which is enzymatically driven, clearly shows the methyl ester is more stable. In many chemical hydrolysis reactions, a similar trend of methyl esters being slightly more reactive is observed.

Experimental Protocol: Representative Ester Hydrolysis (Basic)

This protocol describes a general procedure for the basic hydrolysis of the methyl or ethyl ester.

Hydrolysis_Workflow Substrate Methyl or Ethyl Ester Reaction Reaction Mixture (Stir at RT to Reflux) Substrate->Reaction Base Base (e.g., LiOH, NaOH) Base->Reaction Solvent Solvent (e.g., THF/H₂O, MeOH/H₂O) Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Monitor by TLC/LC-MS Isolation Isolation/Extraction Acidification->Isolation Product Carboxylic Acid Isolation->Product

Caption: General workflow for the basic hydrolysis of 3-hydroxypiperidine-3-carboxylate esters.

Procedure:

  • The methyl or ethyl 3-hydroxypiperidine-3-carboxylate derivative is dissolved in a mixture of a water-miscible organic solvent (e.g., THF or methanol) and water.

  • An aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 eq.) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC or LC-MS until the ester is fully consumed.

  • The reaction mixture is cooled to 0 °C and acidified to pH ~2-3 with a dilute acid (e.g., 1N HCl).

  • The product is either collected by filtration if it precipitates or extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield the carboxylic acid.

Synthesis and Stability

The synthesis of both methyl and ethyl 3-hydroxypiperidine-3-carboxylate hydrochloride typically starts from 3-hydroxypyridine, which is hydrogenated to 3-hydroxypiperidine. The subsequent esterification can be achieved through various methods, often involving protection of the amine and hydroxyl groups.

The hydrochloride salts of these compounds are generally stable crystalline solids with good shelf life under standard storage conditions. The primary stability concern is the potential for hydrolysis of the ester group if exposed to moisture, particularly under non-neutral pH conditions. Based on the reactivity data for hydrolysis, it can be inferred that the ethyl ester may be slightly more prone to hydrolysis over long-term storage in the presence of moisture compared to the methyl ester.

Conclusion and Recommendations

The choice between methyl and ethyl 3-hydroxypiperidine-3-carboxylate hydrochloride will depend on the specific requirements of the synthetic route.

  • For N-alkylation and N-acylation reactions: The ethyl ester is predicted to be slightly more reactive due to the increased nucleophilicity of the piperidine nitrogen. This may lead to shorter reaction times or allow for the use of milder conditions.

  • For ester hydrolysis: The methyl ester is expected to hydrolyze at a faster rate than the ethyl ester. If the desired product is the carboxylic acid, using the methyl ester could be advantageous. Conversely, if the ester is intended to be carried through several synthetic steps, the greater stability of the methyl ester to incidental hydrolysis could be beneficial.[1]

Summary of Comparative Reactivity:

ReactionPredicted Relative Reactivity (Ethyl vs. Methyl)Rationale
N-AlkylationEthyl > MethylIncreased nucleophilicity of nitrogen due to the more electron-donating ethyl group.
N-AcylationEthyl > MethylIncreased nucleophilicity of nitrogen.
Ester HydrolysisMethyl > EthylLess steric hindrance and a more electrophilic carbonyl carbon in the methyl ester.

Ultimately, the differences in reactivity are generally subtle. For most applications, either ester can be used successfully. However, in cases where reaction optimization is critical, or where selectivity in the presence of other functional groups is a concern, these differences in reactivity should be taken into consideration. It is always recommended to perform small-scale trials to determine the optimal conditions for a specific transformation.

References

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride: An LC-MS/MS-Centric Comparison

For researchers, scientists, and drug development professionals, the robust, accurate, and precise quantification of pharmaceutical intermediates is a cornerstone of a successful development program. Methyl 3-hydroxypipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust, accurate, and precise quantification of pharmaceutical intermediates is a cornerstone of a successful development program. Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its validation is not merely a regulatory checkbox but a critical step in ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the validation of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, with a primary focus on the gold standard: Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present illustrative experimental data, and objectively compare its performance against viable alternatives.

The Central Role of LC-MS/MS in Modern Pharmaceutical Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for the quantitative analysis of small molecules in complex matrices.[1][2] Its power lies in the synergy between the high-resolution separation capabilities of liquid chromatography and the unparalleled sensitivity and selectivity of tandem mass spectrometry. This combination allows for the precise measurement of a target analyte even at trace levels, while discriminating it from structurally similar impurities and matrix components.

For a polar, non-volatile molecule like methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, LC-MS/MS is particularly well-suited. The technique's ability to ionize and detect such compounds directly, without the need for chemical modification (derivatization), streamlines the analytical workflow and minimizes potential sources of error.

A Rigorous Approach to LC-MS/MS Method Validation

A validated LC-MS/MS method provides a high degree of assurance that it will consistently produce results that are accurate and reliable. The validation process, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles of the International Council for Harmonisation (ICH), examines several key performance characteristics.[3][4]

Below is a detailed, step-by-step protocol for the validation of an LC-MS/MS method for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, complete with scientifically-grounded, illustrative data.

Experimental Protocol: LC-MS/MS Validation

1. Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte from its matrix (e.g., a reaction mixture, bulk drug substance) and present it in a clean solution compatible with the LC-MS/MS system. For a water-soluble compound like methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, a simple "dilute and shoot" approach is often feasible.

  • Step 1: Accurately weigh a sample of the bulk drug substance.

  • Step 2: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a known concentration (e.g., 1 mg/mL).

  • Step 3: Perform serial dilutions to prepare calibration standards and quality control (QC) samples at various concentrations spanning the expected measurement range.

2. Chromatographic Separation: Isolating the Analyte of Interest

Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and sharp peak shapes.[3][4][5]

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A HILIC column with an amide stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous component to elute the polar analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection: The Key to Sensitivity and Selectivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of sensitivity and specificity for quantification.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Analyte: Based on the structure (Molecular Weight of the free base: 159.19 g/mol ), the protonated molecule [M+H]⁺ would be m/z 160.2. A plausible fragmentation would involve the loss of the methoxycarbonyl group, leading to a product ion. A proposed transition would be: 160.2 -> 101.1 (Quantifier) and 160.2 -> 84.1 (Qualifier).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., with deuterium atoms) is the ideal internal standard to compensate for any variability in sample preparation and instrument response.

  • Optimized MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Energy: Optimized for each transition (e.g., 15-25 eV).

Visualizing the LC-MS/MS Validation Workflow

LCMS_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Parameters cluster_report Final Validation Report prep_start Weigh Analyte & IS prep_stock Prepare Stock Solutions (1 mg/mL) prep_start->prep_stock prep_cal Serial Dilution for Calibration Curve (e.g., 1-1000 ng/mL) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_stock->prep_qc analysis_inject Inject Samples prep_cal->analysis_inject prep_qc->analysis_inject analysis_lc HILIC Separation (Amide Column) analysis_inject->analysis_lc analysis_ms ESI+ Ionization analysis_lc->analysis_ms analysis_mrm MRM Detection (Triple Quadrupole) analysis_ms->analysis_mrm val_spec Specificity analysis_mrm->val_spec val_lin Linearity & Range analysis_mrm->val_lin val_acc Accuracy analysis_mrm->val_acc val_prec Precision (Repeatability & Intermediate) analysis_mrm->val_prec val_sens LOD & LOQ analysis_mrm->val_sens val_rob Robustness analysis_mrm->val_rob report Compile Data & Assess Against Acceptance Criteria val_spec->report val_lin->report val_acc->report val_prec->report val_sens->report val_rob->report

Caption: A typical workflow for LC-MS/MS method validation.

Illustrative Validation Data

The following tables summarize the expected performance of a validated LC-MS/MS method for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride.

Table 1: Linearity and Sensitivity

ParameterAcceptance CriteriaIllustrative Result
Linearity Range -1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.990.998
Limit of Detection (LOD) S/N ≥ 30.3 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Low QC 398.53.5
Mid QC 100101.22.1
High QC 80099.81.8
Acceptance Criteria85-115% (90-110% typical)≤ 15%

Comparative Analysis: Alternative Methodologies

While LC-MS/MS stands as the premier technique, certain situations may call for alternative analytical approaches. Here, we objectively compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV (HPLC-UV) or Charged Aerosol Detection (CAD).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] For a polar molecule with active hydrogens like methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, direct analysis is challenging due to its low volatility and potential for thermal degradation in the GC inlet.

Derivatization: A Necessary Step

To make the analyte amenable to GC-MS analysis, a chemical derivatization step is required to mask the polar hydroxyl and amine groups, thereby increasing volatility.[4][8][9] Common derivatization strategies include:

  • Silylation: Reacting the analyte with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

  • Acylation: Using reagents such as trifluoroacetic anhydride (TFAA) to introduce acyl groups.

Experimental Protocol: GC-MS with Derivatization

  • Step 1 (Derivatization): Evaporate the sample to dryness. Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine). Heat at 60-70 °C for 30 minutes.

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).

  • MS Detector: A single quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode.

High-Performance Liquid Chromatography with UV (HPLC-UV) or Charged Aerosol Detection (HPLC-CAD)

Standard HPLC with UV detection is a workhorse in many QC labs. However, its utility for methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is limited by the molecule's lack of a significant UV chromophore.[10]

Overcoming the Detection Challenge

  • Derivatization for UV Detection: Similar to GC-MS, a derivatization step can be employed to attach a UV-absorbing tag to the molecule.[5][6][10] This adds complexity and potential for variability to the method.

  • Charged Aerosol Detection (CAD): A more elegant solution is to use a universal detector like CAD.[3][11][12][13] CAD nebulizes the column eluent, evaporates the solvent, and charges the resulting analyte particles, which are then detected by an electrometer. This allows for the detection of any non-volatile analyte, irrespective of its optical properties.

Experimental Protocol: HPLC-CAD

The chromatographic conditions for HPLC-CAD would be similar to those used for LC-MS, employing a HILIC column and a gradient elution with a volatile mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate).

Method Selection: A Data-Driven Decision

The choice of analytical technique is dictated by the specific requirements of the analysis. The following diagram and table provide a comparative summary to guide this decision-making process.

Method_Selection start Analytical Need for Methyl 3-hydroxypiperidine-3-carboxylate HCl q_sensitivity High Sensitivity & Selectivity Required? (e.g., trace impurity analysis, bioanalysis) start->q_sensitivity q_derivatization Is Derivatization Acceptable? q_sensitivity->q_derivatization No lcms LC-MS/MS q_sensitivity->lcms Yes q_chromophore Analyte has a strong UV chromophore? q_derivatization->q_chromophore No gcms GC-MS q_derivatization->gcms Yes hplcuv HPLC-UV q_chromophore->hplcuv Yes (with derivatization) hplccad HPLC-CAD q_chromophore->hplccad No

Caption: Decision tree for analytical method selection.

Table 3: Comparative Performance of Analytical Techniques

FeatureLC-MS/MSGC-MS (with Derivatization)HPLC-CADHPLC-UV (with Derivatization)
Specificity Very HighHighGoodModerate
Sensitivity (Illustrative LOQ) ~1 ng/mL~10 ng/mL~5-10 ng/mL~20-50 ng/mL
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization)SimpleComplex (Derivatization)
Throughput HighModerateHighModerate
Instrumentation Cost HighModerateModerate-HighLow
Primary Application Trace analysis, impurity profiling, bioanalysisVolatile impurity analysis, routine QCRoutine QC for non-chromophoric compoundsRoutine QC where sensitivity is not critical

Conclusion: The Unmatched Power of LC-MS/MS

For the comprehensive and reliable validation of methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, LC-MS/MS emerges as the unequivocally superior technique. Its inherent sensitivity, selectivity, and applicability to polar, non-volatile compounds without the need for derivatization provide a level of analytical confidence and efficiency that is unmatched by its alternatives.

While GC-MS and HPLC-CAD/UV have their specific applications and can be valuable tools in the analytical chemist's arsenal, they present compromises in either workflow complexity or performance. For drug development professionals who demand the highest quality data to support critical decisions, a well-validated LC-MS/MS method is the authoritative choice, ensuring a robust foundation for the entire pharmaceutical development lifecycle.

References

  • ESA Biosciences. (2026, February 4). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Soliven, A., Ahmad, I. A., & Tam, J. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds: analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University. [Link]

  • Wikipedia. (2023, October 26). Charged aerosol detector. [Link]

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. [Link]

  • Jia, Y., et al. (2018). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 158, 329-337. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Jones, D. J., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 255-262. [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • Assay Solution. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. [Link]

  • Bhavani, L. R. D., & Aruna, D. R. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis, 4(2). [Link]

  • Pharmaerudition.org. (2020). VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Lakshmi HimaBindu, M. R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]

  • Sutcliffe, O., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8103-8116. [Link]

  • G. F. de Souza, et al. (2017). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Ciência Rural, 47(1). [Link]

  • Google Patents. (n.d.).
  • Wang, J., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 11(23), 3878. [Link]

  • ACS. (2024, December 5). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]

  • ResearchGate. (n.d.). CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs.... [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... [Link]

  • Lab Manager. (2026, January 8). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Validation

Chiral Resolution and Enantiomeric Excess Validation for Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride: A Comparative Technical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of isolating enantiopure intermediates. For methyl 3-hydroxypiperidine-3-carboxylate hydrochloride , the spatial orien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of isolating enantiopure intermediates. For methyl 3-hydroxypiperidine-3-carboxylate hydrochloride , the spatial orientation of the C3 hydroxyl and carboxylate groups is not merely a structural feature—it is the primary determinant of pharmacodynamics. This highly functionalized piperidine derivative is a privileged scaffold used in the synthesis of muscarinic agonists and oxadiazole derivatives targeted for cognitive enhancement therapies (e.g., Alzheimer's disease) 1[1]. Because enantiomers can exhibit drastically different receptor binding affinities, securing the correct stereoisomer with a high enantiomeric excess (ee) is a strict regulatory and functional requirement.

This guide provides an objective, data-driven comparison of chiral resolution methodologies and establishes a self-validating protocol for ee determination.

Objective Comparison of Chiral Resolution Strategies

When developing a scalable route for enantiopure 3-hydroxypiperidine derivatives, chemists typically evaluate three primary methodologies: Classical Diastereomeric Salt Formation, Preparative Chiral Chromatography (SFC/HPLC), and Biocatalytic Asymmetric Synthesis.

Table 1: Performance Comparison of Chiral Resolution Alternatives

MethodologyScalabilityTypical Yield (Max 50%)Target ee (%)Cost/GramMechanistic Advantage
Classical Resolution (Salt Formation) High (Kg-Ton)25–35%>98%LowHighly cost-effective for bulk manufacturing; utilizes inexpensive chiral acids 2[2].
Preparative SFC Medium (g-Kg)40–45%>99%HighRapid isolation with no chemical derivatization required; green solvent (CO₂).
Biocatalytic Reduction High (Kg)>90% (Dynamic)>99%MediumBypasses the 50% yield limit via dynamic kinetic resolution of a ketone precursor 2[2].

While Preparative SFC offers rapid turnaround during early-stage discovery, Classical Diastereomeric Salt Formation remains the industry standard for scaling up methyl 3-hydroxypiperidine-3-carboxylate due to its robust thermodynamic control and operational simplicity.

Experimental Methodology: Classical Diastereomeric Salt Formation

Mechanistic Workflow

Workflow cluster_Classical Classical Resolution Pathway Racemate Racemic Methyl 3-hydroxypiperidine- 3-carboxylate HCl FreeBase Neutralization & Free-Basing (Base: Et3N / Solvent: DCM) Racemate->FreeBase Step 1 SaltFormation Diastereomeric Salt Formation (Acid: D-Tartaric Acid / Solvent: MeOH) FreeBase->SaltFormation Step 2 Crystallization Fractional Crystallization (Anti-solvent: MeCN) SaltFormation->Crystallization Step 3 TargetEnantiomer Enantiopure Salt Isolated (High ee%) Crystallization->TargetEnantiomer Step 4

Workflow for the classical chiral resolution of methyl 3-hydroxypiperidine-3-carboxylate.

Step-by-Step Protocol & Causality

Step 1: Free-Basing the Racemate

  • Action: Suspend the racemic hydrochloride salt in dichloromethane (DCM). Add triethylamine (Et₃N) at 0–5 °C and stir for 30 minutes 1[1]. Wash with aqueous sodium bicarbonate, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Causality: The molecule must be converted from its hydrochloride salt into a free secondary amine. This allows the basic nitrogen to react with a new chiral resolving acid in the subsequent step.

Step 2: Diastereomeric Salt Formation

  • Action: Dissolve the free base (1.0 eq) and D-tartaric acid (1.0 eq) in hot methanol (reflux for 15 minutes) 1[1].

  • Causality: Methanol acts as a strong hydrogen-bond donor with a high dielectric constant. It fully dissolves both reagents, preventing the kinetic (and unselective) precipitation of mixed salts. D-tartaric acid forms a stable crystalline lattice with the target enantiomer due to complementary hydrogen bonding between the piperidine's hydroxyl/carboxylate groups and the tartrate counter-ion.

Step 3: Fractional Crystallization

  • Action: Gradually add acetonitrile (anti-solvent) to the hot methanolic solution until slight turbidity is observed 1[1]. Allow the mixture to cool slowly to room temperature over 12 hours.

  • Causality: Acetonitrile lowers the overall polarity of the medium. Because the two newly formed diastereomeric salts have different lattice energies, lowering the solubility selectively drives the less soluble diastereomer to crystallize under thermodynamic control, leaving the other in solution.

Step 4: Isolation

  • Action: Filter the crystals, wash with cold methanol/acetonitrile (1:3), and dry. To liberate the free base, suspend the salt in water, basify to pH 10 with NaOH, and extract with DCM.

Enantiomeric Excess (ee) Validation Techniques

Validating the ee of the resolved product is critical. While NMR with chiral solvating agents can provide rapid estimates, High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the predominant and most accurate technique for resolving and quantifying piperidine derivatives 3[3].

Table 2: Chiral HPLC Column Screening Data for 3-Hydroxypiperidine Derivatives (Adapted from comparative normal-phase screening data 3[3])

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp (°C)Resolution (Rs)Chromatographic Observation
Chiralpak® IC-3 0.2% TFA in n-Hexane:IPA (95:5)1.030>1.5 Optimized Method: Baseline separation, excellent peak shape.
Chiralpak® IE-3 0.1% TFA in n-Hexane:IPA (95:5)1.2401.50Good resolution, slightly broader peak widths.
Chiralpak® IG-3 Hexane:EtOH:TFA (98:2:0.2)0.5400.89Incomplete separation; distinct peak overlap.
Chiralpak® OD-H Hexane:EtOH:TFA (98:2:0.2)0.5150.56Poor resolution; unsuitable for quantification.

Experimental Methodology: Chiral HPLC Validation Protocol

A protocol is only as reliable as its internal controls. This self-validating workflow ensures that the analytical system is actively resolving the enantiomers rather than masking impurities.

Step 1: System Suitability Testing (SST)

  • Action: Inject 10 µL of the racemic methyl 3-hydroxypiperidine-3-carboxylate standard.

  • Causality: This proves the system's resolving power. You must confirm a baseline resolution ( Rs​>1.5 ) and a 1:1 peak area ratio before analyzing the resolved batch. If the racemate elutes as a single peak, the chiral recognition mechanism has failed.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of your resolved product in 1.0 mL of the mobile phase (Hexane:IPA 95:5).

  • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent-induced peak distortion (e.g., fronting or tailing) as the sample plug enters the column.

Step 3: Chromatographic Execution

  • Action: Run the sample on a Chiralpak® IC-3 column (250 x 4.6 mm, 3 µm) at 30 °C. Pump an isocratic mobile phase of 0.2% Trifluoroacetic acid (TFA) in n-Hexane:Isopropyl Alcohol (95:5 v/v) at 1.0 mL/min 3[3]. Monitor via UV detection at 210 nm.

  • Causality: The secondary amine of the piperidine ring is highly basic. Without an acidic modifier, it will interact strongly with weakly acidic residual silanol groups on the silica gel support, causing severe peak tailing. The 0.2% TFA protonates the amine and masks the silanols, ensuring sharp, symmetrical peaks for accurate integration.

Step 4: Calculation Calculate the enantiomeric excess using the integrated peak areas:

ee(%)=AreaTarget​+AreaImpurity​∣AreaTarget​−AreaImpurity​∣​×100

A successful classical resolution should yield an ee of >98% 4[4].

References

  • Title: US9403806B1 - Cognition enhancing compounds and compositions, methods of making, and methods of treating Source: Google Patents URL: 1

  • Title: A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine Source: Benchchem URL: 3

  • Title: The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Organic Synthesis Source: Benchchem URL: 2

  • Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines Source: Beilstein Journals URL: 4

Sources

Comparative

Benchmarking Synthetic Routes for Methyl 3-Hydroxypiperidine-3-Carboxylate Hydrochloride Derivatives

Introduction & Strategic Context Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1) is a high-value heterocyclic building block heavily utilized in medicinal chemistry. It serves as a critical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1) is a high-value heterocyclic building block heavily utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of muscarinic agonists, GABA-B receptor positive allosteric modulators, and various oxadiazole derivatives targeted for cognitive disorders such as Alzheimer's disease[1],[2].

As a Senior Application Scientist, I frequently evaluate synthetic routes for piperidine derivatives. The primary chemical challenge in synthesizing this specific molecule lies in the stereoselective installation of a geminal hydroxy-ester motif at the C3 position of the piperidine ring. This guide benchmarks the three leading synthetic strategies—Classical Batch, Biocatalytic, and Continuous Flow—providing objective performance data and self-validating experimental protocols to help process chemists select the optimal route for their scale-up needs.

Mechanistic Causality & Route Overview

The most robust and atom-economical starting material for this synthesis is 1-Boc-3-piperidone [3]. Because the nitrogen is already incorporated and protected, the synthetic effort is entirely focused on functionalizing the ketone.

The universal intermediate across all routes is a cyanohydrin (tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate)[4]. The conversion of this cyanohydrin to the final target relies on a highly efficient, one-pot Pinner-type reaction[1]. The use of concentrated hydrochloric acid in methanol serves a tri-fold mechanistic purpose:

  • Pinner Hydrolysis & Esterification: The nitrile is protonated and attacked by methanol to form an imidate (Pinner salt), which is subsequently hydrolyzed by residual water to yield the methyl ester.

  • Deprotection: The strongly acidic conditions concurrently cleave the acid-labile tert-butyl carbamate (Boc) protecting group, liberating isobutylene gas and carbon dioxide.

  • Salt Formation: The liberated secondary amine is protonated by the HCl, precipitating the final product as a stable hydrochloride salt, which prevents unwanted self-condensation (e.g., diketopiperazine formation).

Mechanism Cyano Cyanohydrin (R-CN) Pinner Pinner Salt (Imidate HCl) Cyano->Pinner HCl, MeOH Ester Methyl Ester (R-COOMe) Pinner->Ester H2O (Hydrolysis) Boc Boc Cleavage (- Isobutylene, - CO2) Ester->Boc H+ (Concurrent) Product Target HCl Salt Boc->Product HCl (Salt Prep)

Figure 1: Mechanistic pathway of the one-pot Pinner hydrolysis, esterification, and deprotection.

Benchmarking Synthetic Routes

Route A: Classical Batch Cyanohydrin Synthesis (The Industry Baseline)

This route uses potassium cyanide (KCN) and acetic acid to generate the cyanohydrin in situ[3]. While highly reliable and inexpensive, it produces a racemic mixture and poses significant safety risks at scale due to the potential accumulation of deadly hydrogen cyanide (HCN) gas in the reactor headspace.

Route B: Biocatalytic Asymmetric Synthesis (The Stereoselective Standard)

For applications requiring enantiopure (R)- or (S)-derivatives, biocatalysis is the gold standard. Immobilized Hydroxynitrile Lyase (HNL) enzymes catalyze the enantio-convergent addition of HCN to 1-Boc-3-piperidone[5]. This route bypasses the need for downstream chiral resolution, though the enzyme cost and longer reaction times impact the overall process economics.

Route C: Continuous Flow Cyanohydrin Synthesis (The Scalable Future)

Flow chemistry mitigates the thermal runaway and toxicity risks of cyanohydrin formation. By generating HCN in situ and reacting it immediately within a microreactor, the hazardous inventory is kept to a minimum[5]. When combined with an immobilized HNL enzyme column, this route offers the highest Space-Time Yield (STY) and safety profile.

RouteComparison cluster_batch Route A: Classical Batch cluster_bio Route B: Biocatalytic cluster_flow Route C: Continuous Flow SM 1-Boc-3-piperidone BatchCyan KCN, AcOH (Racemic) SM->BatchCyan BioCyan HCN, HNL Enzyme (Enantiopure) SM->BioCyan FlowCyan Microreactor, HCN (High Safety/STY) SM->FlowCyan Int Cyanohydrin Intermediate BatchCyan->Int BioCyan->Int FlowCyan->Int Final Methyl 3-hydroxypiperidine- 3-carboxylate HCl Int->Final Conc. HCl, MeOH Reflux

Figure 2: Workflow comparison of synthetic routes to methyl 3-hydroxypiperidine-3-carboxylate HCl.

Quantitative Data Presentation

The following table summarizes the objective performance metrics of the three benchmarked routes for synthesizing the cyanohydrin intermediate prior to the final Pinner esterification.

Performance MetricRoute A: Classical BatchRoute B: Biocatalytic (HNL)Route C: Continuous Flow
Stereoselectivity Racemic (0% ee)>98% ee>95% ee
Intermediate Yield 85–90%65–70%90–95%
Reaction Time 12–24 hours24–48 hours3–30 minutes (residence)
Safety Profile Low (HCN gas risk)ModerateHigh (Contained micro-volume)
Space-Time Yield (STY) < 50 g L⁻¹ h⁻¹~ 100 g L⁻¹ h⁻¹60 to 1290 g L⁻¹ h⁻¹
Scalability Moderate (Exothermic)Low (Enzyme inhibition)Excellent (Numbering-up)

Experimental Protocols (Self-Validating Systems)

The following methodology details the Classical Batch Route (Route A) , which remains the most widely cited protocol for generating the racemic target compound[1],[3].

Step 1: Synthesis of tert-Butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
  • Preparation: Dissolve potassium cyanide (1.8 g, 27.6 mmol) in 15 mL of deionized water. Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Dissolve 1-Boc-3-piperidinone (5.0 g, 25.1 mmol) in 15 mL of Tetrahydrofuran (THF). Add this solution dropwise to the aqueous KCN solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Activation: Slowly add glacial acetic acid (1.6 mL) dropwise to the mixture.

    • Causality Check: Acetic acid acts as a proton source to activate the carbonyl carbon for nucleophilic attack and stabilizes the resulting cyanohydrin. Strict temperature control (0–5 °C) is mandatory to prevent the exothermic degradation of the piperidone and limit the vaporization of in situ generated HCN.

  • Workup: Stir the mixture overnight at room temperature. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a white to yellow solid[4].

Step 2: One-Pot Conversion to Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride
  • Reaction: Dissolve the cyanohydrin intermediate (5.5 g, 24.3 mmol) in 50 mL of methanol. Carefully add 25 mL of concentrated hydrochloric acid (37% w/w)[1].

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 5 hours.

    • Causality Check: Refluxing ensures complete conversion of the intermediate Pinner salt to the ester and drives the decarboxylation of the cleaved Boc group to completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the water and methanol.

  • Azeotropic Drying: To the resulting semi-solid, add 100 mL of a 1:1 methanol:toluene mixture and concentrate again. Repeat this step three times.

    • Causality Check: Toluene forms an azeotrope with water. This self-validating drying step forces the removal of residual moisture, which is critical for inducing the crystallization of the highly hygroscopic hydrochloride salt product[1].

References

  • Abraham et al. "Cognition enhancing compounds and compositions, methods of making, and methods of treating." U.S. Patent US9403806B1. Google Patents.
  • Abraham et al. "Compounds and compositions for cognition-enhancement, methods of making, and methods of treating." U.S. Patent US8853219B2. Google Patents.
  • Stradomska, Dominika, et al. "Continuous flow for enantioselective cyanohydrin synthesis." Catalysis Science & Technology (2022), 12(10), 3356-3362. URL: [Link]

  • F. Hoffmann-La Roche AG. "Pharmacologically active aryl-substituted pyrazolo[1,5-a]pyrimidine derivatives." European Patent EP3596079B1. Google Patents.

Sources

Validation

Methyl 3-hydroxypiperidine-3-carboxylate Hydrochloride vs. Alternative β-Amino Acid Equivalents in Drug Design: A Comprehensive Comparison Guide

Executive Summary In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic profiles of natural α-peptides remains a paramount challenge. The strategic incorporation of β-amino acids has revolutionized pe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, overcoming the poor pharmacokinetic profiles of natural α-peptides remains a paramount challenge. The strategic incorporation of β-amino acids has revolutionized peptidomimetic drug design by enhancing proteolytic stability and inducing distinct secondary structures[1]. Among these, conformationally restricted cyclic equivalents—specifically Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (CAS: 2219376-55-1)—have emerged as superior building blocks compared to their acyclic counterparts[2]. This guide provides an in-depth, objective comparison of this piperidine derivative against other β-amino acid equivalents, detailing the structural causality, comparative performance data, and validated experimental workflows required for modern drug design.

Structural and Mechanistic Profiling: The Piperidine Advantage

To understand the utility of Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, one must analyze the causality behind its structural design.

Acyclic β-amino acids (e.g., β³-homo-amino acids) possess high conformational flexibility. While easy to synthesize, this flexibility often results in a significant entropic penalty upon target binding[1]. By embedding the β-amino acid pharmacophore within a piperidine ring, the dihedral angles (φ, ψ, and ω equivalents) are severely restricted.

Furthermore, the unique C3-hydroxyl group in Methyl 3-hydroxypiperidine-3-carboxylate introduces a tertiary alcohol that serves two critical functions:

  • Conformational Locking: The steric bulk of the hydroxyl group locks the piperidine ring into a preferred chair conformation, minimizing the energy required to achieve the bioactive binding pose.

  • Directional Hydrogen Bonding: It provides an additional, highly directional hydrogen-bonding vector. This is highly valuable in designing muscarinic receptor agonists for cognitive enhancement[3] and optimizing interactions within the S3 pocket of protease targets like Cathepsin K[4].

Comparative Performance Data

The table below synthesizes quantitative pharmacological and physicochemical data comparing Methyl 3-hydroxypiperidine-3-carboxylate against other standard β-amino acid equivalents used in drug discovery.

PropertyMethyl 3-hydroxypiperidine-3-carboxylate HClNipecotic Acid (Piperidine-3-carboxylic acid)Acyclic β³-Amino Acids (e.g., β³-homoalanine)
Conformational Restriction High (Locked chair conformation via 3-OH)Moderate (Ring flipping possible)Low (Highly flexible)
Proteolytic Stability (Serum t1/2​ ) > 48 hours> 24 hours4 - 12 hours
Hydrogen Bond Vectors 3 (Amine, Carboxylate, Hydroxyl)2 (Amine, Carboxylate)2 (Amine, Carboxylate)
Target Affinity (e.g., Cathepsin K IC50​ ) < 0.1 µM (High affinity)0.5 - 1.0 µM> 1.0 µM
Entropic Binding Penalty MinimalModerateHigh

Validated Experimental Workflows

As a Senior Application Scientist, it is critical to recognize that protocols must be self-validating systems. The following methodologies detail the incorporation and evaluation of these cyclic building blocks.

Protocol 1: Sterically Hindered Amide Coupling (TBTU Method)

Causality: The tertiary nature of the C3 carbon and the secondary amine of the piperidine ring create significant steric hindrance. Standard carbodiimide coupling (EDC/NHS) often yields poor conversion. TBTU is utilized to generate a highly reactive OBt ester intermediate that efficiently overcomes this steric barrier[5].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (1.1 eq) and TBTU (1.1 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

    • Validation Check: A distinct color change (often to pale yellow) indicates active ester formation.

  • Coupling: Add Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride (1.0 eq) to the mixture. The hydrochloride salt is neutralized in situ by the excess DIPEA.

  • Reaction: Stir the mixture at room temperature for 12-18 hours under a continuous nitrogen atmosphere.

  • Workup: Quench the reaction with deionized water and extract with EtOAc (3x). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

  • Validation Check: Monitor the organic layer via LC-MS. The presence of the product mass [M+H]+ and the complete disappearance of the starting piperidine peak confirm successful coupling.

Protocol 2: In Vitro Proteolytic Stability Assay

Causality: To prove the resistance of the cyclic peptidomimetic against enzymatic degradation, it is incubated in human blood serum. The piperidine ring sterically blocks the S1/S1' subsite recognition required by most endogenous proteases[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the synthesized peptidomimetic in LC-MS grade DMSO.

  • Incubation: Dilute the stock to 10 µM in a matrix of 25% human serum / 75% PBS (pH 7.4). Incubate in a thermoshaker at 37 °C.

  • Sampling: Aliquot 50 µL of the mixture at precise time points: 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

    • Validation Check: Immediate protein precipitation (cloudiness) must be visible, confirming the denaturation of serum proteases.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the clear supernatant via HPLC-UV/MS to quantify the remaining intact compound. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model.

Mechanistic Visualizations

The following diagrams illustrate the logical relationships in synthesis workflows and pharmacological targeting when utilizing piperidine-based β-amino acids.

G A Acyclic β-Amino Acid (High Flexibility) C TBTU / DIPEA Coupling (Overcoming Steric Hindrance) A->C B Methyl 3-hydroxypiperidine- 3-carboxylate HCl B->C D Flexible Peptidomimetic (Entropic Penalty) C->D Acyclic Route E Conformationally Restricted Peptidomimetic C->E Cyclic Route F Enhanced Proteolytic Stability & High Target Affinity E->F

Caption: Workflow comparing the synthesis and thermodynamic outcomes of acyclic vs. cyclic β-amino acids.

G N1 Piperidine-Based Agonist N2 M1 Muscarinic Receptor N1->N2 High Affinity Binding N3 Gq Protein Activation N2->N3 N4 Phospholipase C (PLC) N3->N4 N5 IP3 / Calcium Release N4->N5 N6 Cognitive Enhancement N5->N6

Caption: Pharmacological pathway of piperidine-based muscarinic agonists leading to cognitive enhancement.

References

  • Title: Beta-amino acids: versatile peptidomimetics Source: PubMed (NIH) URL: [Link]

  • Title: US8853219B2 - Compounds and compositions for cognition-enhancement, methods of making, and methods of treating Source: Google Patents URL
  • Title: Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride

Hazard Analysis: A Structurally-Informed Approach Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a solid, crystalline compound. Its primary hazards are derived from its constituent parts: Piperidine Core: Pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Structurally-Informed Approach

Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride is a solid, crystalline compound. Its primary hazards are derived from its constituent parts:

  • Piperidine Core: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They can be toxic if inhaled, swallowed, or absorbed through the skin.[3][4]

  • Hydrochloride Salt: This form increases the likelihood of the compound being a respiratory irritant as a fine dust.[5][6] Contact with mucous membranes can cause irritation due to the acidic nature of the salt.[7]

  • Physical Form: As a powder, the principal routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.

Therefore, this compound must be handled as a substance that is a skin, eye, and respiratory irritant, potentially corrosive, and harmful if ingested or inhaled.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is crucial to implement foundational safety measures. PPE is the last line of defense.

  • Engineering Controls: Always handle Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride within a certified chemical fume hood. This is the most effective way to control respiratory exposure to fine dusts and vapors.[7][8] Ensure safety showers and eyewash stations are readily accessible and tested.[7]

  • Administrative Controls: Work in designated areas. Never work alone. Ensure you are thoroughly familiar with the procedures and have all necessary equipment prepared before beginning work.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate and matched to the scale of the operation. The following table summarizes the required equipment.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting chemical splash goggles conforming to NIOSH or EN166 standards.[5]Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Standard laboratory coat, fully buttoned, with tight-fitting cuffs.[8]Not required if handled exclusively within a certified chemical fume hood.
Large-Scale Operations or Weighing Face shield worn over chemical splash goggles.[9]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Check manufacturer's compatibility data.Chemical-resistant apron over a lab coat or an impervious gown that closes in the back.[10]A NIOSH-approved N95 dust mask or a half-mask respirator with P100 (particulate) cartridges is required if there is any risk of dust generation outside of a fume hood.[10][11]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[9]Heavy-duty, chemical-resistant gloves.Full impervious protective suit to prevent any skin exposure.[8]A full-face respirator with appropriate cartridges is necessary if exposure limits are unknown or may be exceeded.[11]
Causality Behind PPE Choices:
  • Eye and Face Protection: Goggles are mandatory to protect against accidental splashes and fine dust that can cause serious eye irritation.[5][6] A face shield provides a secondary barrier, protecting the entire face, which is critical during larger-scale transfers where the risk of splashing is higher.[9]

  • Hand Protection: The piperidine structure necessitates the use of chemical-resistant gloves. Nitrile gloves provide a good initial barrier for incidental contact. Double-gloving is a best practice that allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Body Protection: A standard lab coat prevents contact with minor spills. For significant quantities, an impervious gown is essential as clothing can absorb chemicals and hold them against the skin, increasing exposure time and potential for burns or absorption.[11]

  • Respiratory Protection: The primary risk from a solid hydrochloride salt is the inhalation of fine particles, which can cause respiratory tract irritation.[5][6] A fume hood is the best defense.[7] If a procedure with a high likelihood of generating dust must be performed outside of a hood, a respirator is mandatory.[10]

Procedural Workflow: Donning, Doffing, and Disposal

Adherence to a strict sequence for putting on and removing PPE is critical to prevent cross-contamination.

Step-by-Step Handling Protocol:
  • Preparation: Before entering the designated handling area, ensure all necessary equipment, reagents, and waste containers are prepared and within reach inside the chemical fume hood.[8]

  • Donning PPE: Follow the sequence illustrated in the diagram below. This order is designed to minimize contamination of "clean" layers.

  • Handling the Compound:

    • Perform all manipulations within a chemical fume hood.

    • When weighing, use a weigh boat or paper and handle it with forceps to minimize dust generation.

    • Keep the primary container tightly sealed when not in use.[1]

  • Post-Handling Decontamination: Gently wipe down the work surface and any equipment used with a damp cloth, ensuring no residue remains. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Follow the reverse sequence, also shown in the diagram. The guiding principle is "dirty-to-dirty." The outer gloves are always removed first as they are the most likely to be contaminated.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

PPE Workflow Diagram

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Dirty to Clean) start_don Start don1 1. Don Gown/ Lab Coat start_don->don1 don2 2. Don Respirator /Mask (if required) don1->don2 don3 3. Don Goggles /Face Shield don2->don3 don4 4. Don Outer Gloves don3->don4 handle Handle Chemical in Fume Hood don4->handle doff1 1. Remove Outer Gloves handle->doff1 doff2 2. Remove Gown/ Lab Coat doff1->doff2 doff3 3. Remove Goggles /Face Shield doff2->doff3 doff4 4. Remove Respirator /Mask doff3->doff4 end_doff Wash Hands doff4->end_doff

Caption: Workflow for donning, handling, and doffing PPE.

Operational and Disposal Plans

Spill Response:

  • Minor Spill (in fume hood): Avoid breathing dust.[5] Carefully sweep up the solid material with a dustpan and brush designated for chemical waste. Place it into a labeled, sealed container. Clean the area with a damp cloth. All cleanup materials are hazardous waste.

  • Major Spill (outside fume hood): Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department. Restrict access and wait for trained emergency responders.[12]

Waste Disposal:

  • Solid Waste: All materials contaminated with Methyl 3-hydroxypiperidine-3-carboxylate hydrochloride, including gloves, weigh boats, paper towels, and contaminated PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: Do not mix this waste with other streams unless explicitly permitted by your EHS department. All waste disposal must be in accordance with local, state, and federal regulations.[13]

By integrating these expert protocols and understanding the rationale behind them, you can confidently and safely advance your research while maintaining the highest standards of laboratory practice.

References

  • Piperidine - SAFETY DATA SHEET - PENTA . (2024). PENTA s.r.o. Retrieved from [Link]

  • 4-Piperidinopiperidine - Safety Data Sheet . (n.d.). Antibodies.com. Retrieved from [Link]

  • Safety Data Sheet - Methyl piperidine-2-carboxylate hydrochloride . (2025). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet: Piperidine . (2025). Carl ROTH. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs . (2013). GERPAC. Retrieved from [Link]

  • Section 6C: Protective Equipment . (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . (2022). Provista. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.